6-Fluoropyrido[3,4-d]pyrimidin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOUEZMTPFOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442356 | |
| Record name | 6-fluoropyrido[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-44-2 | |
| Record name | 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171178-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-fluoropyrido[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoropyrido[3,4-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a directly published synthesis route, this guide outlines a plausible and chemically sound multi-step approach based on established organic chemistry principles and analogous reactions found in the literature. The synthesis is centered around the construction of a key intermediate, 3-amino-5-fluoropyridine-4-carboxamide, followed by cyclization to form the desired pyridopyrimidinone ring system.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process commencing with the commercially available 3,5-difluoropyridine-4-carboxylic acid. The pathway involves a selective nucleophilic aromatic substitution, followed by amidation, and finally, a cyclization reaction to yield the target molecule.
Spectroscopic Characterization of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol. Due to the absence of published experimental data for this specific molecule, this document presents predicted and expected spectroscopic data based on its chemical structure and analysis of analogous compounds. It includes detailed, standardized experimental protocols for a suite of analytical techniques essential for the structural elucidation and verification of novel heterocyclic compounds. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering a foundational framework for the analysis of this and related pyridopyrimidine derivatives.
Introduction
Pyridopyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including roles as potent kinase inhibitors, anti-inflammatory, and anti-cancer agents. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
Accurate structural characterization is a critical first step in the drug discovery pipeline. This guide outlines the standard spectroscopic methodologies—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that would be employed to characterize this compound.
Molecular Profile and Predicted Spectroscopic Data
The following tables summarize the fundamental properties and predicted spectroscopic data for this compound.
Table 1: Chemical Identity
| Property | Value |
| Molecular Formula | C₇H₄FN₃O |
| Molecular Weight | 165.13 g/mol |
| Canonical SMILES | C1=C2C(=CN=C1F)N=CNC2=O |
| InChI Key | IOGOUEZMTPFOKB-UHFFFAOYSA-N |
| CAS Number | 171178-44-2 |
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 166.0411 |
| [M+Na]⁺ | 188.0231 |
| [M-H]⁻ | 164.0266 |
| Monoisotopic Mass | 165.0338 |
Data sourced from PubChem CID 135417370. The m/z values are predicted and serve as a reference for experimental mass spectrometry.
Table 3: Expected NMR Spectral Characteristics
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicities and Couplings |
| ¹H NMR | 7.0 - 9.0 | Singlets (s), Doublets (d) |
| 11.0 - 13.0 | Broad singlet (br s, exchangeable N-H) | |
| ¹³C NMR | 110 - 165 | Aromatic and heteroaromatic carbons |
| 160 - 170 | Carbonyl carbon (C=O) | |
| ¹⁹F NMR | -110 to -130 | Singlet (s) or Doublet (d) depending on coupling with adjacent proton |
Note: Expected shifts are estimated based on the analysis of structurally similar fluorinated pyridopyrimidine derivatives.
Table 4: Expected IR and UV-Vis Absorption Maxima
| Spectroscopy | Expected Absorption Features |
| FTIR (cm⁻¹) | 3100-3000 (Ar C-H stretch), 1700-1650 (C=O stretch), 1620-1550 (C=N, C=C stretch), 1250-1150 (C-F stretch) |
| UV-Vis (λₘₐₓ, nm) | 220-250, 300-350 (π → π* transitions) |
Note: Expected absorption ranges are based on characteristic functional groups and the conjugated aromatic system.
Experimental Workflows and Protocols
The successful characterization of a novel compound like this compound relies on a systematic workflow.
Mass Spectrometry (MS) Protocol
Objective: To determine the accurate molecular weight and confirm the elemental composition of the compound.
-
Sample Preparation: A stock solution of the analyte is prepared by dissolving approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The stock solution is then diluted to a final concentration of 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is used.
-
Calibration: The instrument is calibrated using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy (<5 ppm). Internal calibration (lock mass) may be used for enhanced accuracy.
-
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Data is acquired in both positive and negative ionization modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) species, respectively.
-
Data Analysis: The acquired spectra are analyzed to identify the monoisotopic mass of the parent ion. The experimental mass is compared to the theoretical mass calculated from the molecular formula (C₇H₄FN₃O). The isotopic distribution pattern is also checked for consistency.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To elucidate the detailed molecular structure by identifying the chemical environment, connectivity, and spatial relationships of the ¹H, ¹³C, and ¹⁹F nuclei.
-
Sample Preparation: Approximately 5-10 mg of the dry, purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed for the specific probe and solvent.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: A one-dimensional fluorine spectrum is acquired. As ¹⁹F is a high-sensitivity nucleus, fewer scans are typically required.
-
2D NMR (Optional but Recommended): To confirm assignments, 2D correlation experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are performed.
-
Data Analysis: Spectra are processed (Fourier transform, phase correction, baseline correction) and referenced. Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assemble the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid, powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact. This is the preferred method due to minimal sample preparation.
-
KBr Pellet: Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is collected first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with known vibrational frequencies of specific functional groups (e.g., C=O, N-H, C-F, aromatic C-H).
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
Objective: To investigate the electronic transitions within the conjugated π-system of the molecule.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration that yields an absorbance between 0.1 and 1.0 AU. A typical concentration is around 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured across a wavelength range (e.g., 200-600 nm).
-
Data Analysis: The wavelength(s) of maximum absorbance (λₘₐₓ) are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.
Biological Context: Potential Signaling Pathway
Pyridopyrimidine derivatives are frequently investigated as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[1][2] A compound like this compound could potentially target ATP-binding sites in kinases such as those in the PI3K/mTOR or receptor tyrosine kinase (RTK) pathways.[3][4]
References
A Technical Guide to the NMR Structural Elucidation of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
6-Fluoropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to a class of compounds with diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel chemical entities. This guide provides a comprehensive overview of the methodologies for acquiring and interpreting 1H and 13C NMR data for this compound. While specific experimental data for this exact molecule is not publicly available, this document presents a standardized experimental protocol and illustrative data based on the analysis of structurally related compounds.
Experimental Protocols
A detailed methodology for conducting 1H and 13C NMR experiments is crucial for obtaining high-quality, reproducible data. The following protocols are standard for the analysis of N-heterocyclic compounds.
Sample Preparation:
Proper sample preparation is critical to the quality of the resulting NMR spectrum. The following steps are recommended:
-
Quantity of Material: For 1H NMR, approximately 5-25 mg of the compound is required. For the less sensitive 13C NMR, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is essential. Deuterated dimethyl sulfoxide (DMSO-d6) is often a good choice for polar heterocyclic compounds that may have limited solubility in other common NMR solvents like chloroform-d (CDCl3).[2][3] The solvent should be chosen to avoid its residual peaks overlapping with signals from the analyte.[3]
-
Sample Dissolution and Filtration: The accurately weighed sample should be dissolved in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][4] To remove any particulate matter, which can degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent. However, for spectra recorded in DMSO-d6, the residual solvent peak at approximately 2.50 ppm for 1H and 39.52 ppm for 13C can often be used as a secondary internal reference.
NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer with a field strength of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for complex molecules.
-
1H NMR Spectroscopy:
-
A standard one-dimensional proton NMR experiment is performed.
-
Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a typical small organic molecule, 8 to 16 scans are usually sufficient.
-
-
13C NMR Spectroscopy:
-
A one-dimensional carbon NMR experiment with proton decoupling is standard. The inverse-gated decoupling sequence can be used to obtain quantitative 13C NMR spectra, although this requires significantly longer experiment times.[5]
-
Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) and a longer relaxation delay are generally required compared to 1H NMR.
-
-
Two-Dimensional (2D) NMR Spectroscopy: To aid in the definitive assignment of proton and carbon signals, various 2D NMR experiments can be performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bonds) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Illustrative NMR Data Presentation
The following tables present hypothetical 1H and 13C NMR data for this compound. This data is based on typical chemical shift values for similar fluorinated pyridopyrimidine structures and serves as a guide for what to expect and how to format experimental results. The numbering of the atoms is provided in the accompanying diagram.
Hypothetical ¹H NMR Data for this compound (Solvent: DMSO-d6, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 12.10 | br s | - | 1H | OH |
| 8.52 | s | - | 1H | H2 |
| 8.35 | d | J(H,F) = 3.2 | 1H | H5 |
| 7.98 | d | J(H,F) = 4.0 | 1H | H7 |
Hypothetical ¹³C NMR Data for this compound (Solvent: DMSO-d6, 100 MHz)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| 165.4 | - | C4 |
| 158.2 | d, J(C,F) = 250 | C6 |
| 152.1 | - | C2 |
| 148.9 | d, J(C,F) = 15 | C4a |
| 145.3 | - | C8a |
| 125.6 | d, J(C,F) = 5 | C5 |
| 118.7 | d, J(C,F) = 25 | C7 |
Workflow for NMR Data Analysis
The process of acquiring and analyzing NMR data to confirm a chemical structure follows a logical progression. The diagram below illustrates this typical workflow.
Figure 1. A generalized workflow for the structural elucidation of a chemical compound using NMR spectroscopy.
While experimental 1H and 13C NMR data for this compound are not readily found in the surveyed literature, this guide provides the necessary framework for researchers to acquire and interpret this data. By following the detailed experimental protocols and using the illustrative data tables as a reference, scientists can confidently perform structural characterization of this and related heterocyclic compounds, a critical step in the drug discovery and development pipeline. The use of advanced 2D NMR techniques is highly recommended to ensure unambiguous assignment of all proton and carbon signals.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry. The document outlines a detailed experimental protocol for its characterization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a plausible fragmentation pattern based on its chemical structure.
Introduction
This compound is a substituted pyridopyrimidine. The pyrido[3,4-d]pyrimidine core is explored in the development of antagonists for chemokine receptors and inhibitors for kinases like Monopolar spindle 1 (Mps1), making it a significant scaffold in drug discovery.[1][2] Mass spectrometry is an essential analytical technique for the structural confirmation and quantification of such novel chemical entities. This document details the application of Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique suitable for analyzing polar, medium-sized molecules.[3]
The molecular formula for this compound is C₇H₄FN₃O, with a monoisotopic mass of approximately 165.034 g/mol .[4][5] Analysis via positive mode ESI-MS is expected to yield a prominent protonated molecular ion ([M+H]⁺) at an m/z of approximately 166.042. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation, providing valuable structural information.[6]
Experimental Protocol: LC-MS/MS Analysis
This section details a standard operating procedure for the analysis of this compound using a high-resolution tandem mass spectrometer.
2.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid serves to facilitate protonation.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
2.2. Liquid Chromatography (LC) Parameters
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2.3. Mass Spectrometry (MS) Parameters
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.[6]
-
Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS Analysis: Data-dependent acquisition (DDA) or targeted MS/MS.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 166.042.
-
Collision Energy: Apply a stepped collision energy (e.g., 15, 25, 40 eV) using collision-induced dissociation (CID) with nitrogen gas to generate a comprehensive fragmentation spectrum.
Data Presentation: Mass Spectral Data
The following table summarizes the hypothetical but plausible quantitative data obtained from the MS/MS analysis of the protonated molecular ion of this compound ([M+H]⁺, m/z 166.042).
| Measured m/z | Relative Intensity (%) | Proposed Ionic Formula | Proposed Neutral Loss |
| 166.042 | 100 | [C₇H₅FN₃O]⁺ | - |
| 138.047 | 75 | [C₆H₅FN₃]⁺ | CO |
| 111.031 | 40 | [C₅H₃FN₂]⁺ | CO, HCN |
| 94.026 | 20 | [C₄H₂FN]⁺ | CO, HCN, HCN |
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The diagram below illustrates the general workflow for the LC-MS/MS analysis of this compound. The process begins with sample preparation and proceeds through chromatographic separation, ionization, and tandem mass analysis to final data interpretation.[7]
References
- 1. Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. article.sapub.org [article.sapub.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Masses [www2.chemistry.msu.edu]
- 5. Exact Masses of the Elements, Isotopic Abundances of Elements [sisweb.com]
- 6. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Fluoropyrido[3,4-d]pyrimidin-4-ol and the Pyrido[3,4-d]pyrimidine Core
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol (CAS: 171178-44-2) is limited in publicly available literature. This guide provides a comprehensive overview of the pyrido[3,4-d]pyrimidine scaffold, drawing upon published research on analogous structures to infer the probable physical, chemical, and biological properties of the title compound. All information presented should be considered in this context.
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines. This structural analogy allows pyridopyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, making them a focal point in the development of novel therapeutics. This guide focuses on the specific derivative, this compound, and provides a broader context based on the chemistry and biology of the parent ring system.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound | General Pyrido[3,4-d]pyrimidin-4-one Core |
| CAS Number | 171178-44-2 | Varies |
| Molecular Formula | C₇H₄FN₃O[1] | Varies |
| Molecular Weight | 165.13 g/mol [1] | Varies |
| Melting Point | Data not available | Generally high melting solids |
| Boiling Point | Data not available | Typically decompose at high temperatures |
| Solubility | Data not available | Generally poor solubility in water, soluble in polar aprotic solvents (e.g., DMSO, DMF) |
| Predicted XlogP | 0.1[1] | Varies with substitution |
| Predicted Density | 1.61 g/cm³ | Varies |
Chemical Properties and Synthesis
The chemical reactivity of the pyrido[3,4-d]pyrimidine core is dictated by the electron-deficient nature of the pyrimidine ring and the pyridine ring. The scaffold is amenable to a variety of chemical modifications, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
General Synthetic Approach
A common strategy for the synthesis of the pyrido[3,4-d]pyrimidin-4-one scaffold involves the cyclization of a suitably substituted aminonicotinamide with a one-carbon synthon, such as formic acid or a derivative thereof. A generalized synthetic workflow is depicted below.
References
Technical Guide: 6-Fluoropyrido[3,4-d]pyrimidin-4-ol (CAS 171178-44-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol (CAS 171178-44-2). While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its synthesis, structural features, and the well-documented biological activities of the broader pyridopyrimidine class of molecules. The information presented is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and its analogs.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a fused pyridine and pyrimidine ring system. The fluorine substitution at the 6-position is a key structural feature that can significantly influence its physicochemical and biological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 171178-44-2 | N/A |
| Molecular Formula | C₇H₄FN₃O | N/A |
| Molecular Weight | 165.13 g/mol | N/A |
| IUPAC Name | 6-fluoro-3H-pyrido[3,4-d]pyrimidin-4-one | N/A |
| SMILES | O=C1NC=NC2=C1C=NC(F)=C2 | N/A |
| InChI Key | InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
Synthesis
The synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, including the fluoro-substituted analog, has been described in the scientific literature. A general and established method involves the directed lithiation of 2-substituted 5-aminopyridine derivatives.
General Synthetic Pathway
The synthesis typically proceeds through the following key steps:
-
Protection: The amino group of a 2-substituted 5-aminopyridine is protected, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Directed Ortho-Metalation (DoM): The protected aminopyridine undergoes directed lithiation at the 4-position using a strong base like n-butyllithium in the presence of TMEDA (tetramethylethylenediamine).
-
Carboxylation: The resulting lithiated intermediate is quenched with carbon dioxide to introduce a carboxylic acid group at the 4-position.
-
Deprotection: The protecting group on the amino group is removed.
-
Cyclization: The final ring closure to form the pyridopyrimidinone is achieved by reacting the 5-amino-4-carboxypyridine intermediate with a suitable one-carbon source, such as formamidine acetate.
Experimental Protocol (General Example)
The following is a generalized experimental protocol based on procedures for similar compounds. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for the synthesis of this compound.
-
Protection of 2-Fluoro-5-aminopyridine: To a solution of 2-fluoro-5-aminopyridine in a suitable solvent (e.g., THF), add di-tert-butyl dicarbonate and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The protected product is then isolated and purified.
-
Directed Lithiation and Carboxylation: Dissolve the protected aminopyridine in anhydrous diethyl ether and cool to -10 °C. Add TMEDA followed by the dropwise addition of n-butyllithium. After stirring for a specified time, bubble dry carbon dioxide gas through the solution. The reaction is then quenched with an aqueous acid. The carboxylic acid product is extracted and purified.
-
Deprotection: The Boc-protected aminopyridine carboxylic acid is treated with an acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to remove the Boc group.
-
Cyclization: The resulting 5-amino-2-fluoropyridine-4-carboxylic acid is heated with formamidine acetate in a high-boiling solvent (e.g., DMF) to effect cyclization to the final product, this compound. The product is then isolated and purified by recrystallization or chromatography.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the pyridine and pyrimidine rings, with chemical shifts and coupling constants influenced by the fluorine and other substituents. An exchangeable proton signal for the N-H in the pyrimidine ring. |
| ¹³C NMR | Carbon signals for the fused ring system, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). |
| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Biological Activity and Potential Applications
While there is no specific biological data for CAS 171178-44-2 in the reviewed literature, the pyrido[3,4-d]pyrimidine scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Kinase Inhibition
A significant area of research for pyridopyrimidine derivatives is their activity as kinase inhibitors. Various kinases are implicated in cancer and inflammatory diseases, making them attractive therapeutic targets.
-
Monopolar spindle 1 (Mps1) Kinase: Pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Mps1 kinase, a key regulator of the spindle assembly checkpoint, which is a promising target for cancer therapy.
-
Epidermal Growth Factor Receptor (EGFR): The related pyrido[2,3-d]pyrimidine scaffold is found in EGFR inhibitors, which are used in the treatment of certain cancers.
-
PIM Kinases: Pyrido[2,3-d]pyrimidine derivatives have also shown inhibitory activity against PIM kinases, which are involved in cell survival and proliferation.
CXCR2 Antagonism
The pyrido[3,4-d]pyrimidine scaffold has also been explored for its potential as antagonists of the human chemokine receptor CXCR2. CXCR2 and its ligands are key mediators of the inflammatory response, and their inhibition is a therapeutic strategy for a range of inflammatory and autoimmune diseases.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, the following experimental protocols, based on those used for similar compounds, would be relevant:
-
Kinase Inhibition Assay:
-
A recombinant kinase (e.g., Mps1) is incubated with its substrate (a peptide or protein) and ATP in a suitable buffer.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a set time at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
-
Cell-Based Cytotoxicity Assay:
-
Cancer cell lines of interest are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
The IC₅₀ or GI₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.
-
-
Apoptosis Assay:
-
Cells are treated with the test compound.
-
Apoptosis can be detected by various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7) using a luminescent or fluorescent substrate.
-
-
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and immunology. While specific data for this particular compound is scarce, the established synthetic routes and the diverse biological activities of the pyridopyrimidine scaffold provide a strong foundation for future research. Further investigation into its synthesis, purification, and comprehensive biological evaluation is warranted to elucidate its potential as a novel therapeutic agent. This technical guide serves as a starting point for researchers embarking on the study of this promising molecule.
The Rise of Pyridopyrimidines: A Technical Guide to Their Biological Activity in Oncology
For Immediate Release
In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity is paramount. Among the myriad of heterocyclic compounds being explored, pyridopyrimidine derivatives have emerged as a particularly promising class of molecules. Their structural versatility and ability to interact with a wide range of biological targets have positioned them as compelling candidates for the development of next-generation anticancer drugs. This technical guide provides an in-depth overview of the biological activity of novel pyridopyrimidine derivatives for researchers, scientists, and drug development professionals. It delves into their synthesis, anticancer properties, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
In Vitro Anticancer Activity of Novel Pyridopyrimidine Derivatives
A significant body of research has demonstrated the potent cytotoxic effects of novel pyridopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for various derivatives across different cancer types.
The data consistently show that specific structural modifications to the pyridopyrimidine core can lead to substantial improvements in anticancer activity. For instance, a series of pyrazol-1-yl pyridopyrimidine derivatives exhibited significant cytotoxicity against cervical (HeLa), liver (HepG-2), and breast (MCF-7) cancer cell lines.[1] Similarly, other novel pyrido[2,3-d]pyrimidine derivatives have shown remarkable activity against breast and liver cancer cells, with some compounds demonstrating greater potency than the standard chemotherapeutic agent, staurosporine.[2] The tables below summarize the in vitro cytotoxic and kinase inhibitory activities of representative pyridopyrimidine derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazol-1-yl Pyridopyrimidine 5 | HeLa | 9.27 | Doxorubicin | - |
| Pyrazol-1-yl Pyridopyrimidine 5 | MCF-7 | 7.69 | Doxorubicin | - |
| Pyrazol-1-yl Pyridopyrimidine 5 | HepG-2 | 5.91 | Doxorubicin | - |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 | 0.57 | Staurosporine | 6.76 |
| Pyrido[2,3-d]pyrimidine 4 | HepG-2 | 1.13 | Staurosporine | 5.07 |
| Pyrido[2,3-d]pyrimidine 11 | MCF-7 | 1.31 | Staurosporine | 6.76 |
| Pyrido[2,3-d]pyrimidine 11 | HepG-2 | 0.99 | Staurosporine | 5.07 |
| Cyanopyridone 5a | MCF-7 | 1.77 | Taxol | 8.48 |
| Cyanopyridone 5a | HepG-2 | 2.71 | Taxol | 14.60 |
| Cyanopyridone 5e | MCF-7 | 1.39 | Taxol | 8.48 |
| Fused Pyridopyrimidine 7b | MCF-7 | 6.22 | Taxol | 8.48 |
Table 1: In Vitro Cytotoxicity of Representative Pyridopyrimidine Derivatives. This table presents the IC50 values of selected pyridopyrimidine derivatives against various cancer cell lines, with comparisons to reference chemotherapeutic agents.[1][2][3]
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Pyrazol-1-yl Pyridopyrimidine 5 | EGFR | - | Erlotinib | - |
| Pyrazol-1-yl Pyridopyrimidine 10 | CDK4/cyclin D1 | - | Palbociclib | - |
| Pyrido[2,3-d]pyrimidine 4 | PIM-1 | 11.4 | Staurosporine | 16.7 |
| Pyrido[2,3-d]pyrimidine 10 | PIM-1 | 17.2 | Staurosporine | 16.7 |
| Pyrido[2,3-d]pyrimidine 6 | PIM-1 | 34.6 | Staurosporine | 16.7 |
| Pyrido[2,3-d]pyrimidine 11 | PIM-1 | 21.4 | Staurosporine | 16.7 |
Table 2: Kinase Inhibitory Activity of Representative Pyridopyrimidine Derivatives. This table summarizes the IC50 values of selected pyridopyrimidine derivatives against key protein kinases implicated in cancer progression.[1][2]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of pyridopyrimidine derivatives are often attributed to their ability to inhibit the activity of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Many of these derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1, PIM-1 kinase, and the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, all of which are frequently dysregulated in cancer.[1][2]
By targeting these kinases, pyridopyrimidine derivatives can disrupt the downstream signaling cascades that drive tumorigenesis. This often leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells. For example, certain derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl2.[1] Furthermore, cell cycle analysis has revealed that these compounds can cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, preventing them from proceeding to DNA synthesis and mitosis.[1][2]
Caption: EGFR signaling pathway and its inhibition by pyridopyrimidine derivatives.
Experimental Protocols
To facilitate further research and validation of these findings, this section provides detailed methodologies for the key experiments cited in the literature on pyridopyrimidine derivatives.
Synthesis of Pyridopyrimidine Derivatives
A common synthetic route to novel pyrido[2,3-d]pyrimidine derivatives involves the cyclization of an o-aminonicotinonitrile precursor.[2]
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyridopyrimidine derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Kinase Inhibition Assay
The inhibitory activity of pyridopyrimidine derivatives against specific kinases can be evaluated using various commercially available assay kits. For example, the HTScan® PIM-1 Kinase Assay Kit can be used to determine PIM-1 inhibition.[2]
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds in the appropriate assay buffer.
-
Reaction Setup: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the pyridopyrimidine derivative.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the pyridopyrimidine derivative at its IC50 concentration for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caption: Experimental workflow for the apoptosis assay using Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the pyridopyrimidine derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Novel pyridopyrimidine derivatives represent a highly promising and versatile scaffold for the development of new anticancer agents. Their demonstrated ability to inhibit key oncogenic kinases, induce apoptosis, and arrest the cell cycle in various cancer cell lines underscores their therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of pyridopyrimidine derivatives holds great promise for the future of targeted cancer therapy.
References
Unraveling the Core Mechanism of Action: 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, a heterocyclic compound of interest in contemporary drug discovery. Based on the established biological activities of structurally related pyrido[3,4-d]pyrimidine derivatives, this document posits that this compound functions as an inhibitor of Dihydroorotate Dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, a key metabolic route essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.[1][2][3] This guide provides a comprehensive overview of the hypothesized mechanism, the implicated signaling pathways, and detailed experimental protocols to facilitate further investigation into the biological effects of this compound.
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as antagonists for the human chemokine receptor CXCR2 and inhibitors of KRAS-G12D.[4][5] A significant body of evidence points towards the inhibition of Dihydroorotate Dehydrogenase (DHODH) as a primary mechanism for many compounds within this class.[1][2][6] DHODH catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, converting dihydroorotate to orotate.[1][7] This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules. Consequently, DHODH has emerged as a validated therapeutic target for a variety of diseases, including cancer, autoimmune disorders, and viral infections.[1][3][7] This guide focuses on the 6-fluoro substituted derivative, this compound, and its inferred mechanism of action as a DHODH inhibitor.
Hypothesized Mechanism of Action
It is hypothesized that this compound exerts its biological effects by directly inhibiting the enzymatic activity of DHODH. By binding to the enzyme, the compound is thought to block the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool.[1][3] This interruption of pyrimidine synthesis has profound downstream consequences, particularly in cells with high proliferative rates that are heavily reliant on the de novo pathway for nucleotide supply.[2] The ultimate cellular outcomes of DHODH inhibition include cell cycle arrest and the induction of apoptosis.[8]
Signaling Pathway
The primary signaling pathway affected by this compound, under the DHODH inhibition hypothesis, is the de novo pyrimidine biosynthesis pathway.
Quantitative Data
While specific quantitative data for this compound is not yet publicly available, the following table presents typical inhibitory concentrations observed for other potent DHODH inhibitors with related scaffolds. This data is provided for comparative purposes to guide future experimental design.
| Compound Class | Target | Assay Type | IC50 / GI50 | Reference Compound |
| Pyrido[3,4-d]pyrimidine Analog | Human DHODH | Enzymatic | Expected: nM to low µM range | Brequinar (~20 nM) |
| Pyrido[3,4-d]pyrimidine Analog | Cancer Cell Line (e.g., HL-60) | Cell Viability | Expected: nM to low µM range | SBL-105 (45-86 nM)[9] |
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, a series of enzymatic and cell-based assays are recommended.
DHODH Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of the compound on recombinant human DHODH activity. A common method involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.[8][9]
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0)[9]
-
L-dihydroorotic acid (substrate)[9]
-
Decylubiquinone (electron acceptor)[9]
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)[8][9]
-
This compound (test compound)
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.[8]
-
Add the recombinant DHODH enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[8][10]
-
Initiate the enzymatic reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP.[9]
-
Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes).[8][10]
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[10]
Cell Viability Assay
This assay determines the effect of the compound on the proliferation of cancer cell lines that are sensitive to DHODH inhibition.
Materials:
-
Cancer cell line (e.g., HL-60, THP-1, TF-1)[9]
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[11]
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48-72 hours).[8][11]
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[11]
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[8]
Uridine Rescue Experiment
This experiment is crucial to confirm that the observed cytotoxicity is due to the inhibition of the de novo pyrimidine synthesis pathway. The addition of exogenous uridine should bypass the enzymatic block and rescue the cells from the effects of the DHODH inhibitor.[7]
Procedure:
-
Follow the protocol for the cell viability assay.
-
Include a parallel set of experiments where the cells are co-treated with the test compound and a saturating concentration of uridine (e.g., 100-200 µM).
-
A significant rightward shift in the dose-response curve in the presence of uridine would confirm on-target DHODH inhibition.[12]
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, the strong precedent set by structurally related compounds strongly suggests its role as a Dihydroorotate Dehydrogenase inhibitor. The inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway provides a compelling rationale for its potential as an anticancer or immunomodulatory agent. The experimental protocols detailed in this guide provide a clear roadmap for the validation of this hypothesis and the further characterization of this promising compound. Future studies should focus on obtaining direct evidence of DHODH binding and inhibition, as well as exploring the full spectrum of its cellular effects.
References
- 1. scbt.com [scbt.com]
- 2. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol: An In-Depth Technical Guide
Disclaimer: There is currently no publicly available scientific literature detailing the specific therapeutic targets or biological activity of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol. This guide, therefore, provides an in-depth analysis of the potential therapeutic targets of the broader pyrido[3,4-d]pyrimidine scaffold and its closely related isomers. The information presented herein is based on published research on various derivatives of this heterocyclic system and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction
The pyridopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Depending on the arrangement of nitrogen atoms and the substitution patterns, pyridopyrimidine derivatives have been shown to interact with a diverse range of biological targets, leading to their investigation in various therapeutic areas, most notably in oncology and inflammatory diseases. This guide will explore the known therapeutic targets of compounds based on the pyrido[3,4-d]pyrimidine core and its isomers, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.
Potential Therapeutic Targets of the Pyrido[3,4-d]pyrimidine Scaffold
Research into derivatives of the pyrido[3,4-d]pyrimidine scaffold has revealed a variety of potential therapeutic targets. These include key enzymes and receptors involved in cell signaling, cell cycle regulation, and inflammation. The primary targets identified for this class of compounds are detailed below.
Data Presentation: Inhibitory Activities of Pyrido[3,4-d]pyrimidine Derivatives
The following table summarizes the quantitative data for the inhibitory activities of various pyrido[3,4-d]pyrimidine derivatives against their respective targets.
| Compound ID/Reference | Target | Assay Type | IC50 | Cell Line/Conditions |
| Pyrido[3,4-d]pyrimidine analogue 2 | CXCR2 | Calcium Mobilization Assay | 0.11 µM | U87 cells overexpressing CXCR2 |
| Compound 24c | Mps1 | Kinase Assay | 0.008 µM | In vitro |
| Compound 34h | Mps1 | Kinase Assay | 0.001 µM (GI50) | PNT2 cells |
| Compound 7f | EGFR | Kinase Assay | 0.008 nM | Isolated enzyme |
| Compound 25h | EGFR L858R/T790M | Kinase Assay | 23.3 nM | In vitro |
| Compound 40 | KDM4B | Histone Demethylase Assay | 5.0 µM | In vitro |
| Compound 54k | KDM4C / KDM5C | Cellular Assay | - | Inhibition of H3K9Me3 and H3K4Me3 demethylation |
| Compound 10a | MMP-13 | Enzymatic Assay | - | Orally active in rabbit models of OA |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the diversity of therapeutic targets for the pyridopyrimidine scaffold and a general workflow for target identification and validation.
Caption: Diverse therapeutic targets of the pyridopyrimidine scaffold.
Caption: General experimental workflow for therapeutic target validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization based on the specific pyridopyrimidine derivative and the experimental setup.
CXCR2 Antagonism: Kinetic Fluorescence-Based Calcium Mobilization Assay
Objective: To measure the ability of a compound to antagonize the CXCL8-induced intracellular calcium flux mediated by the CXCR2 receptor.
Methodology:
-
Cell Culture: Human U87 glioblastoma cells stably overexpressing the human CXCR2 receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Cell Plating: Cells are seeded into black, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., HBSS) for 1 hour at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with various concentrations of the test compound (or vehicle control) for 15-30 minutes at 37°C.
-
Calcium Flux Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system. A baseline fluorescence is recorded, and then a solution of the CXCR2 agonist CXCL8 is injected into each well to a final concentration that elicits a submaximal response.
-
Data Acquisition: The fluorescence intensity is monitored kinetically for several minutes following agonist addition.
-
Data Analysis: The increase in fluorescence intensity, indicative of intracellular calcium mobilization, is measured. The percentage of inhibition by the test compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Mps1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against Monopolar Spindle 1 (Mps1) kinase.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT), a solution of recombinant human Mps1 kinase, a substrate solution (e.g., Myelin Basic Protein or a specific peptide substrate), and an ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in the kinase buffer.
-
Assay Setup: In a 96-well plate, add the kinase buffer, the Mps1 substrate, and the diluted test compound.
-
Reaction Initiation: Add the recombinant Mps1 kinase to initiate the reaction (excluding negative control wells). Then, add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This involves adding a reagent to deplete unused ATP, followed by another reagent to convert the generated ADP to ATP, which is then detected via a luciferase-based luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the Mps1 kinase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
Objective: To measure the inhibitory effect of a compound on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).
Methodology:
-
Reagents: Recombinant human EGFR kinase domain, a suitable kinase buffer, a biotinylated peptide substrate, ATP, and a detection system (e.g., TR-FRET or luminescence-based).
-
Compound Preparation: Serially dilute the test compound in DMSO and then in the kinase buffer.
-
Assay Procedure:
-
Add the diluted test compound to the wells of a low-volume 384-well plate.
-
Add the EGFR enzyme solution and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the reaction for a defined time (e.g., 60 minutes) at room temperature.
-
-
Detection (TR-FRET example):
-
Stop the reaction by adding a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The ratio is proportional to the extent of substrate phosphorylation. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Histone Lysine Demethylase (KDM) Inhibition Assay
Objective: To assess the inhibitory activity of a compound against a specific histone lysine demethylase, such as KDM4C or KDM5C.
Methodology:
-
Reagents: Recombinant human KDM enzyme, a specific biotinylated histone peptide substrate (e.g., H3K9me3 for KDM4C or H3K4me3 for KDM5C), co-factors (Fe(II) and α-ketoglutarate for JmjC domain-containing KDMs), and a detection system (e.g., AlphaLISA or TR-FRET).
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Enzymatic Reaction:
-
In a microplate, combine the KDM enzyme, the test compound, and the co-factors in an appropriate assay buffer.
-
Initiate the reaction by adding the histone peptide substrate.
-
Incubate at room temperature for a specified time to allow for demethylation.
-
-
Detection (AlphaLISA example):
-
Add AlphaLISA acceptor beads conjugated to an antibody that specifically recognizes the demethylated product (or fails to recognize the methylated substrate).
-
Add streptavidin-coated donor beads that bind to the biotinylated histone peptide.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaLISA-compatible reader. The signal is generated when the donor and acceptor beads are in close proximity, which is inversely proportional to the demethylase activity.
-
-
Data Analysis: Calculate the percent inhibition based on the AlphaLISA signal and determine the IC50 value from the dose-response curve.
Matrix Metalloproteinase-13 (MMP-13) Inhibition Assay
Objective: To measure the ability of a compound to inhibit the enzymatic activity of MMP-13.
Methodology:
-
Reagents: Recombinant human MMP-13, a fluorogenic MMP-13 substrate, and an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
-
Enzyme Activation: Pro-MMP-13 is typically activated with APMA (4-aminophenylmercuric acetate) prior to the assay.
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, the activated MMP-13 enzyme, and the test compound at various concentrations.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by MMP-13 results in an increase in fluorescence.
-
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined.
Conclusion
While specific therapeutic targets for this compound remain to be elucidated, the broader class of pyrido[3,4-d]pyrimidines and related isomers has demonstrated significant potential through the inhibition of a diverse range of important biological targets. The data and protocols presented in this guide offer a comprehensive starting point for researchers interested in exploring the therapeutic potential of this chemical scaffold. Future studies are warranted to investigate the specific biological activities of this compound and to determine its potential as a novel therapeutic agent.
The Pivotal Role of Pyridopyrimidines in Drug Discovery: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyridopyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridopyrimidine compounds, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways to facilitate a comprehensive understanding for researchers in the field.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of pyridopyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold. The following tables summarize quantitative data from various studies, highlighting key SAR trends.
Anticancer Activity of Pyridopyrimidine Derivatives
The cytotoxicity of pyridopyrimidine compounds has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Modifications | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | PC-3 IC50 (µM) | A-549 IC50 (µM) | HCT-116 IC50 (µM) | Reference |
| 5a | Non-fused cyanopyridone | 1.77 ± 0.10 | 2.71 ± 0.15 | - | - | - | [1] |
| 5e | Non-fused cyanopyridone, 2,4-dichloro substitution | 1.39 ± 0.08 | 10.70 ± 0.58 | - | - | - | [1] |
| 6b | Fused pyridopyrimidine, 4-Cl substitution | - | 2.68 | - | - | - | [1] |
| 7b | Fused pyridopyrimidine, 4-Cl and 2-methyl substitution | 6.22 ± 0.34 | 19.58 ± 1.06 | - | - | - | [1] |
| 8a | Tetracyclic derivative | - | - | 7.98 | - | - | [2] |
| 8d | Tetracyclic derivative | - | - | 7.12 | 7.23 | - | [2] |
| 9a | Tetracyclic derivative | - | - | 9.26 | - | - | [2] |
| 52 | Carbonyl at C-2, 4-CH3-phenyl at C-5, C-7 | - | - | 6.6 | - | 7.0 | [3] |
| 53 | Carbonyl at C-2, 4-chlorophenyl at C-5, C-7 | - | - | - | - | 5.9 | [3] |
| 60 | - | - | - | 5.47 | - | 6.9 | [3] |
| 63 | - | - | - | 1.54 | 3.36 | - | [3] |
| 64 | Fused triazolopyridopyrimidine | - | - | 0.36 | 0.41 | - | [3] |
SAR Insights:
-
The nature of the substituent on the phenyl ring significantly impacts cytotoxicity. Electron-withdrawing groups like chloro and dichloro substitutions (compounds 5e , 6b , 7b ) often enhance anticancer activity.[1]
-
The fusion of additional rings to the pyridopyrimidine core, creating tetracyclic systems (compounds 8a , 8d , 9a ), can lead to potent activity, particularly against prostate cancer cell lines.[2]
-
The presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine scaffold is a key feature for potent anticancer activity.[3]
-
Hybridization with a triazole moiety (compound 64 ) can dramatically increase potency to sub-micromolar levels.[3]
Kinase Inhibitory Activity of Pyridopyrimidine Derivatives
Pyridopyrimidines are potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Table 2: Kinase Inhibitory Activity of Pyridopyrimidine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| B1 | EGFRL858R/T790M | 13 | [4] |
| 3g | CDK2 | 83 | [5] |
| 3c | CDK9 | 65 | [5] |
| 4h | PI3Kα | single to double digit nM | [6] |
| 4h | mTOR | single to double digit nM | [6] |
| 5 | PI3Kα / mTOR | PI3Kα: 3-10 | [7] |
| 19 | PI3Kα / mTOR | PI3Kα: 3-10 | [7] |
| 21 | PI3Kα / mTOR | PI3Kα: 3-10 | [7] |
| 32 | PI3Kα | ~100 | [7] |
| 46 | EGFR | 3.76 | [8] |
| 47 | EGFR | 5.98 | [8] |
| 48 | EGFR | 3.63 | [8] |
| 65 | CDK6 | 115.38 | [3] |
| 66 | CDK6 | 726.25 | [3] |
| 70 | CDK4/D3 | 0.8 | [3] |
| 70 | CDK6/D3 | 2.0 | [3] |
| 71 | CDK4/D3 | 2.7 | [3] |
| 71 | CDK6/D3 | 4.8 | [3] |
| PD166326 | Bcr-Abl | 0.3 | [3] |
SAR Insights:
-
Pyrido[2,3-d]pyrimidines and their isosteres, thieno[3,2-d]pyrimidines, are effective scaffolds for potent and selective EGFR inhibitors, with compound B1 showing nanomolar potency against a resistant mutant.[4]
-
N2,N4-disubstituted pyrimidine-2,4-diamines are a promising class of CDK2 and CDK9 inhibitors.[5]
-
The pyrido[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine cores are excellent starting points for developing dual PI3Kα/mTOR inhibitors.[6] The substitution pattern at the C-7 position can modulate the selectivity and potency.[7]
-
Imidazo[1′,2′:1,6]pyrido(2,3-d)pyrimidine analogs are highly potent CDK4/6 inhibitors with picomolar to low nanomolar activity.[3]
Antimicrobial Activity of Pyridopyrimidine Derivatives
Certain pyridopyrimidine derivatives exhibit significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial efficacy.
Table 3: Antimicrobial Activity of Pyrimidine and Pyridopyrimidine Derivatives
| Compound ID | Target Organism | MIC (µM/ml or mg/L) | Reference |
| Bromo derivative | Staphylococcus aureus | 8 mg/L | [9] |
| Iodo derivative | Staphylococcus aureus | 8 mg/L | [9] |
| Bromo derivative + betatide | Staphylococcus aureus | 1-2 mg/L | [9] |
| Iodo derivative + betatide | Staphylococcus aureus | 1-2 mg/L | [9] |
| 10 | Salmonella enterica | 1.55 µM/ml | [10] |
| 2 | Escherichia coli | 0.91 µM/ml | [10] |
| 10 | Pseudomonas aeruginosa | 0.77 µM/ml | [10] |
| 12 | Candida albicans | 1.73 µM/ml | [10] |
| 11 | Aspergillus niger | 1.68 µM/ml | [10] |
| 12 | Staphylococcus aureus | 0.87 µM/ml | [10] |
| 5 | Bacillus subtilis | 0.96 µM/ml | [10] |
SAR Insights:
-
For 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, halogen substitution (bromo or iodo) on the 4-benzylamine group and a hydroxyl group on the 6-aryl unit are crucial for potent activity against Staphylococcus aureus.[9]
-
A synergistic effect is observed when these halogenated pyrrolopyrimidines are combined with the antimicrobial peptide betatide, significantly lowering the MIC.[9]
-
The presence of electron-withdrawing groups on pyrimidin-2-ol/thiol/amine analogues enhances their antimicrobial potential against a broad spectrum of bacteria and fungi.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery research. The following sections provide methodologies for the synthesis of a pyridopyrimidine core and for key biological assays.
General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A common and versatile method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold involves the multi-component reaction of an aminopyrimidine with an aldehyde and an active methylene compound.
Materials:
-
6-Amino-2-thiouracil (or other substituted aminopyrimidines)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 6-amino-2-thiouracil, the aromatic aldehyde, and the active methylene compound in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine, to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for a period of 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF/water) to yield the pure pyridopyrimidine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test pyridopyrimidine compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate the plate for an additional 4 hours.
-
Formazan Solubilization: After the 4-hour incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyridopyrimidine compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα, CDK2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test pyridopyrimidine compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations.
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of the 384-well plate. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Kinase Addition: Add the kinase solution to each well and incubate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first terminate the kinase reaction and deplete the remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway Visualizations
Understanding the signaling pathways targeted by pyridopyrimidine compounds is crucial for rational drug design. The following diagrams, generated using the DOT language for Graphviz, illustrate key cancer-related pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of pyridopyrimidine compounds.
PI3K/mTOR Signaling Pathway
Caption: PI3K/mTOR signaling pathway with dual inhibition by pyridopyrimidine compounds.
Cyclin-Dependent Kinase (CDK) Cell Cycle Regulation
Caption: Regulation of the G1-S cell cycle transition by CDKs and their inhibition.
Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)
Caption: Key signaling pathways activated by the Bcr-Abl oncoprotein and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol: A Proposed Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed, proposed synthetic protocol for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. The outlined methodology is based on established synthetic strategies for analogous pyrido[3,4-d]pyrimidine derivatives.
The pyrido[3,4-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules. The introduction of a fluorine atom at the 6-position is of particular interest as fluorine substitution can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound, including metabolic stability, binding affinity, and bioavailability. This protocol details a plausible multi-step synthesis to obtain this compound, for which a direct synthetic route has not been previously published.
Proposed Synthetic Pathway
The proposed synthesis commences with the commercially available starting material, 3-Amino-5-fluoropyridine. The synthetic strategy involves the protection of the amino group, followed by a directed ortho-lithiation to introduce a carboxylic acid functionality at the 4-position. Subsequent deprotection and cyclization with formamidine acetate will yield the target compound.
Quantitative Data Summary
As this is a proposed synthesis, the following table presents expected yields and purity based on literature reports for similar transformations. Actual experimental results may vary.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Expected Purity (%) |
| 1 | N-Boc-3-amino-5-fluoropyridine | 3-Amino-5-fluoropyridine | 212.22 | 1.89 | 90-95 | >98 |
| 2 | tert-Butyl 5-fluoro-4-(methoxycarbonyl)pyridin-3-ylcarbamate | N-Boc-3-amino-5-fluoropyridine | 256.25 | 2.29 | 60-70 | >97 |
| 3 | 3-Amino-5-fluoropyridine-4-carboxylic acid | tert-Butyl 5-fluoro-4-(methoxycarbonyl)pyridin-3-ylcarbamate | 156.11 | 1.39 | 85-95 | >98 |
| 4 | This compound | 3-Amino-5-fluoropyridine-4-carboxylic acid | 167.12 | 1.49 | 70-80 | >99 |
Experimental Protocols
Materials and Methods: All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Tetrahydrofuran (THF) should be dried over sodium/benzophenone ketyl and distilled prior to use. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of N-Boc-3-amino-5-fluoropyridine
Objective: To protect the amino group of 3-Amino-5-fluoropyridine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
3-Amino-5-fluoropyridine (1.0 g, 8.92 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.14 g, 9.81 mmol)
-
Triethylamine (Et₃N) (1.36 g, 13.38 mmol)
-
Dry Tetrahydrofuran (THF) (40 mL)
Procedure:
-
Dissolve 3-Amino-5-fluoropyridine in dry THF (40 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-amino-5-fluoropyridine as a solid.
Protocol 2: Synthesis of tert-Butyl 5-fluoro-4-(methoxycarbonyl)pyridin-3-ylcarbamate
Objective: To introduce a carboxylic acid group at the 4-position of the pyridine ring via directed ortho-lithiation.
Materials:
-
N-Boc-3-amino-5-fluoropyridine (1.5 g, 7.07 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.15 g, 9.89 mmol)
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane, 7.1 mL, 9.89 mmol)
-
Dry Tetrahydrofuran (THF) (50 mL)
-
Carbon dioxide (CO₂) gas
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve N-Boc-3-amino-5-fluoropyridine and TMEDA in dry THF (50 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add s-BuLi dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Bubble dry CO₂ gas through the reaction mixture for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude carboxylic acid can be esterified with diazomethane or by Fischer esterification for easier purification. For this protocol, we assume esterification to the methyl ester. Purify the crude ester by flash column chromatography.
Protocol 3: Synthesis of 3-Amino-5-fluoropyridine-4-carboxylic acid
Objective: To deprotect the Boc group to yield the free amino acid.
Materials:
-
tert-Butyl 5-fluoro-4-(methoxycarbonyl)pyridin-3-ylcarbamate (1.0 g, 3.90 mmol)
-
Trifluoroacetic acid (TFA) (5 mL)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve tert-Butyl 5-fluoro-4-(methoxycarbonyl)pyridin-3-ylcarbamate in a mixture of DCM and TFA at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude 3-Amino-5-fluoropyridine-4-carboxylic acid is then saponified using aqueous NaOH, followed by neutralization with HCl to yield the carboxylic acid. This product is often used in the next step without extensive purification.
Protocol 4: Synthesis of this compound
Objective: To cyclize the aminocarboxylic acid to form the final pyridopyrimidinone ring system.
Materials:
-
3-Amino-5-fluoropyridine-4-carboxylic acid (0.5 g, 3.20 mmol)
-
Formamidine acetate (0.67 g, 6.40 mmol)
-
2-Ethoxyethanol (20 mL)
Procedure:
-
Suspend 3-Amino-5-fluoropyridine-4-carboxylic acid and formamidine acetate in 2-ethoxyethanol in a round-bottom flask.
-
Heat the mixture to reflux (approximately 135 °C) for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Disclaimer: This document provides a proposed synthetic route and protocols based on analogous chemical transformations reported in the scientific literature. These procedures have not been experimentally validated for the synthesis of this compound. Researchers should exercise appropriate caution, perform risk assessments, and optimize reaction conditions as necessary. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for Kinase Inhibitor Screening with 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the screening of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, a novel small molecule inhibitor belonging to the pyridopyrimidinone class. This class of compounds has demonstrated significant potential as kinase inhibitors, targeting a range of kinases implicated in oncology and neurodegenerative disorders.[1][2][3][4] These notes offer a comprehensive guide to performing initial biochemical and cell-based assays to characterize the inhibitory activity and selectivity of this compound. The protocols provided herein are based on established methodologies for kinase inhibitor screening and can be adapted for high-throughput screening (HTS) campaigns.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. Their dysregulation is a common driver of various diseases, most notably cancer, making them a prime target for therapeutic development.[5] The pyridopyrimidinone scaffold has been identified as a privileged structure for the development of ATP-competitive kinase inhibitors.[1][6] Derivatives of this scaffold have been shown to inhibit a variety of kinases, including c-Jun N-Terminal Kinase (JNK), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Monopolar spindle 1 (Mps1).[1][4][6][7]
This compound is a novel analog within this class. These application notes will guide the user through the process of evaluating its potential as a kinase inhibitor. This includes determining its potency (IC50) against a panel of kinases and assessing its effect on cancer cell proliferation.
Quantitative Data Summary
While specific data for this compound is not yet publicly available, the following table summarizes the inhibitory activities of several related pyridopyrimidinone and pyridopyrimidine derivatives against various kinases and cancer cell lines to provide a representative example of expected data.
| Compound Class | Target Kinase / Cell Line | IC50 / GI50 (µM) | Reference |
| 2-aminopyridopyrimidinone | JNK3 | 0.058 | [1] |
| 2-aminopyridopyrimidinone | JNK1 | 0.018 | [1] |
| 2-aminopyridopyrimidinone | JNK2 | 0.018 | [1] |
| Pyridopyrimidinone derivative | MGC803 cells | 0.59 | [8] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.099 | [9] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 0.123 | [9] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | PC-3 cells | 7.98 | [9] |
| 4,6-disubstituted pyrido[3,2-d]pyrimidine | MNK1 | 0.001 | [10] |
| 4,6-disubstituted pyrido[3,2-d]pyrimidine | MNK2 | 0.007 | [10] |
| 4,6-disubstituted pyrido[3,2-d]pyrimidine | PIM1 | 0.043 | [10] |
| 4,6-disubstituted pyrido[3,2-d]pyrimidine | K562 cells | 2.1 | [10] |
| 4,6-disubstituted pyrido[3,2-d]pyrimidine | MOLM-13 cells | 1.2 | [10] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent ADP detection assay to measure the enzymatic activity of a purified kinase in the presence of this compound. The amount of ADP produced in the kinase reaction is proportional to the kinase activity.
Materials:
-
This compound
-
Purified target kinase (e.g., JNK1, EGFR)
-
Kinase-specific substrate (e.g., Poly(E4Y))
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[5]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase buffer to achieve final assay concentrations ranging from, for example, 100 µM to 1 nM.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Add 2.5 µL of the kinase solution (pre-diluted in kinase buffer) to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 2.5 µL of kinase buffer.
-
Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.[11]
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP and substrate solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Add 5 µL of the 2X ATP/substrate solution to all wells to initiate the kinase reaction.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C.[5] The incubation time may need to be optimized for each kinase.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" control signal from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO) to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated cells (100% viability).
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Simplified JNK signaling pathway, a potential target for pyridopyrimidinone inhibitors.
Experimental Workflow
Caption: General workflow for kinase inhibitor screening and hit validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Notes and Protocols for In Vitro Enzymatic Assays of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzyme classes. Derivatives of this and related pyridopyrimidine cores have shown inhibitory activity against several important enzyme targets, making them promising candidates for drug development in oncology, inflammation, and neurodegenerative diseases. This document provides detailed protocols for in vitro enzymatic assays to characterize the inhibitory potential of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol against key enzyme families historically associated with this scaffold.
Based on existing literature for related compounds, potential enzymatic targets for this compound include, but are not limited to:
-
Protein Kinases: Numerous pyridopyrimidine derivatives have been identified as inhibitors of protein kinases, which play a crucial role in cellular signaling pathways.[1][2][3][4][5][6] Key examples include Glycogen Synthase Kinase 3β (GSK-3β), Monopolar spindle 1 (Mps1), Cyclin-Dependent Kinase 4 (Cdk4), and various Receptor Tyrosine Kinases (RTKs).[1][3][4][6]
-
Dihydrofolate Reductase (DHFR): Some pyrido[3,2-d]pyrimidines have been designed as antifolates that target DHFR, an enzyme critical for nucleotide synthesis and a well-established target in cancer therapy.[7]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for the de novo biosynthesis of pyrimidines and has been a target for inhibitors with a pyrimidine-like core.[8][9]
These application notes provide generalized protocols for assessing the inhibitory activity of this compound against these potential enzyme targets.
Data Presentation: Example Inhibitory Activity
The following tables present hypothetical quantitative data for the inhibitory activity of this compound against a selection of potential enzyme targets. These values are for illustrative purposes to guide data presentation.
Table 1: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Method |
| Mps1 | 15 | ADP-Glo™ |
| GSK-3β | 85 | Lance® Ultra |
| Cdk4/Cyclin D1 | 250 | Z'-LYTE® |
| p38α | >10,000 | FRET |
Table 2: Non-Kinase Enzyme Inhibition Profile
| Enzyme Target | IC50 (µM) | Assay Method |
| hDHFR | 5.2 | Spectrophotometric (NADPH oxidation) |
| hDHODH | >100 | DCIP Reduction Assay |
Experimental Protocols
Protocol 1: General Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a protein kinase using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).
Materials:
-
Purified recombinant kinase (e.g., Mps1, GSK-3β)
-
Kinase-specific substrate peptide
-
Assay buffer (optimized for the specific kinase)
-
This compound (dissolved in DMSO)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform serial dilutions of this compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Assay Setup:
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its specific substrate in the assay buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This protocol measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA
-
This compound (dissolved in DMSO)
-
UV-transparent 96-well plates
-
Spectrophotometer plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted compound or DMSO control.
-
Add 188 µL of a master mix containing the assay buffer, NADPH (final concentration 100 µM), and DHFR (final concentration 5 nM).
-
Incubate for 10 minutes at 25°C.
-
-
Reaction Initiation:
-
Add 10 µL of DHF (final concentration 10 µM) to each well to start the reaction.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 25°C.
-
Data Analysis: Determine the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance curve. Calculate the percent inhibition for each compound concentration and determine the IC50 as described in Protocol 1.
Visualizations
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of a series of novel 6-substituted pyrido[3,2-d]pyrimidines as potential nonclassical lipophilic antifolates targeting dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for assessing the cytotoxicity of the novel compound 6-Fluoropyrido[3,4-d]pyrimidin-4-ol. Cytotoxicity is a critical parameter in the drug discovery process, helping to determine the therapeutic window and potential off-target effects of a compound.[1][2] The following protocols describe three common cell-based assays to evaluate cell viability and cytotoxicity: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis. While specific data for this compound is not yet established, these assays provide a robust framework for its initial cytotoxic profiling. The pyridopyrimidine scaffold is present in compounds known to target kinases, suggesting that potential cytotoxic effects of this compound might be mediated through the inhibition of cell signaling pathways.[3]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: MTT Assay - Cell Viability
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 30 | |||
| 100 |
Table 2: LDH Release Assay - Cytotoxicity
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Spontaneous LDH Release | 0 | ||
| Maximum LDH Release | 100 | ||
| 0 (Vehicle Control) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 30 | |||
| 100 |
Table 3: Caspase-3/7 Activity Assay - Apoptosis
| Concentration of this compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 30 | |||
| 100 | |||
| Staurosporine (Positive Control) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Materials:
-
This compound
-
Cell culture medium (serum-free for incubation step)[8]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.[9]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[5][8]
-
Incubate the plate at 37°C for 3-4 hours.[5]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[6][8]
-
Read the absorbance at 570 nm using a microplate reader.[4]
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2][9]
Materials:
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Prepare serial dilutions of this compound in culture medium.
-
Set up the following controls in triplicate:[9]
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Culture medium alone (background)
-
-
Add 100 µL of the compound dilutions to the appropriate wells.
-
Incubate for the desired exposure time.
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100
-
Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[11] The assay utilizes a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal.[12]
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Staurosporine (positive control for apoptosis induction)
-
96-well white-walled plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate as previously described.
-
Prepare serial dilutions of this compound in culture medium. Include a positive control (e.g., staurosporine).
-
Add 100 µL of the compound dilutions to the appropriate wells.
-
Incubate for a time period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average luminescence of the blank wells (reagent and medium only) from all other readings.
-
Calculate the fold increase in caspase-3/7 activity:
-
Fold Increase = (Luminescence of treated cells / Luminescence of control cells)
-
Potential Signaling Pathway Involvement
Given that other pyridopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), it is plausible that this compound could exert its cytotoxic effects by targeting similar pathways.[3] Inhibition of CDKs can lead to cell cycle arrest and subsequently, apoptosis.
References
- 1. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for Pyrido[3,4-d]pyrimidine Analogs in Cancer Cell Line Studies
Disclaimer: No specific experimental data was found for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol in the conducted literature search. The following application notes and protocols are based on studies of structurally related pyridopyrimidine and pyrimidine derivatives and are intended to serve as a general guideline for researchers interested in evaluating similar compounds. The specific activities and optimal experimental conditions for this compound may vary.
Introduction
Pyridopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. These compounds often exert their activity by targeting key regulators of cell proliferation and survival, such as protein kinases and components of the apoptotic machinery. This document provides a summary of the reported in vitro anticancer activities of several pyridopyrimidine analogs, along with detailed protocols for common experimental procedures used to assess their efficacy in cancer cell lines.
Quantitative Data Presentation
The following tables summarize the cytotoxic activities (IC50 values) of various pyridopyrimidine derivatives against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| 10c | Panc1 | G12D | 1.40 | [1] |
| HCT116 | G13D | 5.13 | [1] | |
| A549 | Wild-type | 6.88 | [1] | |
| 10k | Panc1 | G12D | 2.22 | [1] |
| MRTX1133 (Control) | Panc1 | G12D | N/A | [1] |
Table 2: Cytotoxic Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug (Erlotinib) IC50 (µM) | Reference |
| 8a | A-549 (Lung) | 16.2 | 6.53 | [2] |
| PC-3 (Prostate) | 7.98 | 11.05 | [2] | |
| 8b | A-549 (Lung) | 16 | 6.53 | [2] |
| PC-3 (Prostate) | 18.01 | 11.05 | [2] | |
| 8d | A-549 (Lung) | 7.23 | 6.53 | [2] |
| PC-3 (Prostate) | 7.12 | 11.05 | [2] | |
| 9a | PC-3 (Prostate) | 9.26 | 11.05 | [2] |
Table 3: Cytotoxic Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast) | 17 ± 1 | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
3.1.2. CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add various concentrations of the test compound to the wells.
-
Incubation: Incubate the plate for the desired period.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate the cell viability and IC50 values as described for the MTT assay.
Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[6]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.[6]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate common experimental workflows and a hypothetical signaling pathway that may be modulated by pyridopyrimidine derivatives based on the literature for related compounds.
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: Workflow for evaluating the anticancer effects of a test compound.
Hypothetical Signaling Pathway for Apoptosis Induction
References
- 1. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavopiridol induces cell cycle arrest and apoptosis by interfering with CDK1 signaling pathway in human ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of analogs of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, a heterocyclic scaffold with potential applications in medicinal chemistry, particularly as kinase inhibitors. This document outlines synthetic strategies, protocols for biological evaluation, and relevant signaling pathways.
Data Presentation: Biological Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs
Disclaimer: Quantitative structure-activity relationship (SAR) data for a series of this compound analogs were not publicly available at the time of this writing. The following table presents data from a closely related series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives to illustrate the potential for kinase inhibition within this compound class.[1] These compounds were evaluated for their inhibitory activity against wild-type Epidermal Growth Factor Receptor (EGFRwt) and the T790M mutant (EGFRT790M), as well as their cytotoxic effects on various cancer cell lines.
| Compound ID | R Group | EGFRwt IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | A-549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 8a | 4-OCH₃ | 0.099 | 0.123 | >100 | 7.98 | 11.22 | 13.11 |
| 8b | 4-Cl | 0.115 | 0.195 | 25.01 | 18.01 | 22.13 | 29.15 |
| 8d | 2,4-di(OCH₃) | 0.153 | 0.290 | 7.23 | 7.12 | 9.85 | 10.14 |
| 9a | 4-OCH₃ (hydrazinyl derivative) | 0.211 | 0.571 | 12.11 | 9.26 | 15.33 | 19.82 |
| Erlotinib | (Reference) | 0.081 | 0.071 | 6.53 | 11.05 | 8.99 | 9.14 |
Experimental Protocols
General Synthesis of 6-Substituted-Pyrido[3,4-d]pyrimidin-4-ol Analogs
This protocol describes a general method for the synthesis of 6-substituted-pyrido[3,4-d]pyrimidin-4-ol analogs, which are often prepared from substituted aminopyridine precursors. The specific reaction conditions may require optimization for each analog.
Materials:
-
Substituted 3-aminopyridine-4-carboxylic acid
-
Formamide or N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., ethanol, dioxane, DMF)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
Cyclization to form the pyridopyrimidinone core:
-
To a solution of the substituted 3-aminopyridine-4-carboxylic acid in a suitable high-boiling solvent like formamide, heat the mixture to reflux (typically 150-180 °C) for 2-6 hours.
-
Alternatively, the aminopyridine can be reacted with DMF-DMA in a solvent such as dioxane at reflux for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the synthesized analog using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized analogs against EGFR tyrosine kinase.[2][3]
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compounds (analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background) to the wells of the plate.
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity of the synthesized analogs.[4][5][6][7]
Materials:
-
Cancer cell line (e.g., A-549, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized analogs on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC₅₀ or other relevant concentrations for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 0.5 mL of PBS and fix them by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control cells to identify any cell cycle arrest.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Point of Inhibition.
References
- 1. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 2. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1998033798A2 - Pyrido[2,3-d]pyrimidines and 4-amino-pyrimidines as inhibitors of cell proliferation - Google Patents [patents.google.com]
- 4. US11827625B2 - Pyrimidine derivative, method for preparing same and use thereof in medicine - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Probing Molecular Interactions: Application Notes and Protocols for Molecular Docking of Pyridopyrimidine Inhibitors
For Immediate Release
This document provides detailed application notes and protocols for conducting molecular docking studies on pyridopyrimidine-based inhibitors, a class of compounds with significant therapeutic potential. These guidelines are intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery. The protocols outlined herein are broadly applicable to various protein targets, with specific examples provided for key enzymes in oncology and infectious diseases.
Introduction
Pyridopyrimidines are a versatile class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. They are particularly prominent as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR), which are critical targets in cancer therapy.[1][2][3] Additionally, certain pyridopyrimidine derivatives have shown promise as antimicrobial agents by targeting enzymes like DNA gyrase.[4][5]
Molecular docking is a powerful computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[6] This technique is instrumental in structure-based drug design, enabling the elucidation of structure-activity relationships (SAR) and the rational design of more potent and selective inhibitors.
These application notes provide a generalized workflow and specific protocols for performing molecular docking studies with pyridopyrimidine inhibitors using widely accessible software.
I. Generalized Molecular Docking Workflow
A typical molecular docking workflow involves several key stages, from target and ligand preparation to the analysis of results. This process is crucial for ensuring the accuracy and reliability of the docking predictions.
Caption: A generalized workflow for molecular docking studies.
II. Experimental Protocols
The following protocols provide a step-by-step guide for conducting molecular docking studies with pyridopyrimidine inhibitors. While the examples provided focus on specific software (AutoDock Vina and Schrödinger Maestro), the underlying principles are applicable to other docking programs.
Protocol 1: Molecular Docking using AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.[7]
1. Protein Preparation:
-
Objective: To prepare the receptor protein for docking by removing extraneous molecules, adding hydrogens, and assigning charges.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, EGFR (PDB ID: 1M17) or DNA Gyrase (PDB ID: 1AJ6).[4][6]
-
Open the PDB file in a molecular modeling tool such as AutoDockTools (ADT).[6]
-
Remove water molecules and any co-crystallized ligands or ions that are not part of the active site.
-
Add polar hydrogen atoms to the protein structure.
-
Compute and add Kollman charges to the protein atoms.[6]
-
Save the prepared protein in the PDBQT file format.
-
2. Ligand Preparation:
-
Objective: To prepare the pyridopyrimidine inhibitor for docking by converting it to a 3D structure and defining its rotatable bonds.
-
Procedure:
-
Obtain the 2D structure of the pyridopyrimidine inhibitor.
-
Use a chemical drawing tool to create a 3D structure or download it from a database like PubChem.
-
Load the ligand into AutoDockTools.
-
The software will automatically detect the root of the ligand and its rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the active site of the protein.
-
Procedure:
-
Identify the active site of the protein, often based on the position of a co-crystallized ligand or from published literature.
-
In AutoDockTools, define the center and dimensions (in Ångströms) of a grid box that encompasses the entire active site.
-
4. Running the Docking Simulation:
-
Objective: To perform the docking calculation using AutoDock Vina.
-
Procedure:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
5. Analysis of Results:
-
Objective: To analyze the predicted binding poses and their corresponding binding affinities.
-
Procedure:
-
The output file from Vina will contain the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Use a molecular visualization tool like PyMOL or UCSF Chimera to view the protein-ligand complexes.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the pyridopyrimidine inhibitor and the amino acid residues in the active site.
-
Protocol 2: Molecular Docking using Schrödinger Maestro
Schrödinger Maestro is a comprehensive suite of tools for drug discovery, offering advanced features for docking and analysis.
1. Protein Preparation:
-
Objective: To prepare the protein using the Protein Preparation Wizard in Maestro.
-
Procedure:
-
Import the PDB structure of the target protein (e.g., PI3Kα - PDB ID: 4L23).[8]
-
Use the Protein Preparation Wizard to:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in missing side chains and loops.
-
Optimize the hydrogen bond network.
-
Perform a restrained energy minimization of the protein structure.
-
-
2. Ligand Preparation:
-
Objective: To prepare the pyridopyrimidine ligands using LigPrep.
-
Procedure:
-
Import the 2D or 3D structures of the ligands into Maestro.
-
Use LigPrep to:
-
Generate different ionization states at a specified pH (e.g., 7.0 ± 2.0).
-
Generate tautomers and stereoisomers.
-
Perform a geometry optimization of the ligand structures.
-
-
3. Receptor Grid Generation:
-
Objective: To define the active site for docking.
-
Procedure:
-
Select the co-crystallized ligand or key active site residues to define the center of the grid.
-
Generate the receptor grid using the default settings.
-
4. Ligand Docking:
-
Objective: To dock the prepared ligands into the receptor grid using Glide.
-
Procedure:
-
Choose a docking precision level (e.g., Standard Precision - SP or Extra Precision - XP).
-
Select the prepared ligands and the receptor grid.
-
Run the Glide docking job.
-
5. Analysis of Results:
-
Objective: To analyze the docking poses and scores.
-
Procedure:
-
The docked poses will be displayed in the Maestro workspace, and the results will be available in the project table.
-
Analyze the GlideScore, which indicates the binding affinity.
-
Use the Ligand Interaction Diagram tool to visualize the 2D and 3D interactions between the ligand and the protein.
-
III. Data Presentation
The following tables summarize representative quantitative data from molecular docking studies of pyridopyrimidine inhibitors against various targets.
Table 1: Docking Scores and Biological Activity of Pyridopyrimidine Inhibitors against Kinase Targets
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | IC₅₀ (nM) | Reference |
| Compound 6 | PI3Kα | 4L23 | Not Specified | 19 | [1][7] |
| Compound 19 | PI3Kα | 4L23 | Not Specified | 3 | [7] |
| Compound 32 | PI3Kα | 4L23 | Not Specified | 10 | [7] |
| Compound 6 | mTOR | 4JT6 | Not Specified | 37 | [1][7] |
| Compound 5b | EGFR (Wild Type) | Not Specified | -17.22 | 37.19 | [9] |
| Compound 5b | EGFR (T790M Mutant) | Not Specified | Not Specified | 204.10 | [9] |
| Erlotinib | EGFR (Wild Type) | Not Specified | -23.94 | Not Specified | [9] |
| TAK-285 | EGFR (T790M Mutant) | Not Specified | -21.55 | Not Specified | [9] |
Table 2: Docking Scores and Biological Activity of Pyridopyrimidine Inhibitors against Bacterial DNA Gyrase
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | IC₅₀ (µM) | Reference |
| Compound 3a | E. coli DNA Gyrase | 1AJ6 | Not Specified | 2.26 | [4] |
| Compound 4a | E. coli DNA Gyrase | 1AJ6 | Not Specified | 3.69 | [4] |
| Novobiocin | E. coli DNA Gyrase | 1AJ6 | -6.30 | 4.17 | [4] |
IV. Signaling Pathway Visualization
Understanding the biological context of the target protein is essential for interpreting the results of molecular docking studies. The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often dysregulated in cancer and is a common target for pyridopyrimidine inhibitors.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridopyrimidine derivatives.
V. Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers performing molecular docking studies on pyridopyrimidine inhibitors. By following these standardized procedures, researchers can generate reliable and reproducible results to accelerate the discovery and development of novel therapeutics. The provided examples for kinase and bacterial targets highlight the broad applicability of these methods in modern drug discovery.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol as a Potential Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Fluoropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic compound featuring a pyridopyrimidine scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities. Numerous derivatives of pyridopyrimidine have been successfully developed as potent inhibitors of protein kinases.[1][2] Protein kinases are pivotal regulators of intracellular signaling pathways that control cell growth, differentiation, and metabolism. The aberrant activity of these enzymes is a well-established driver of various human diseases, including cancer, inflammatory conditions, and autoimmune disorders.[3] Consequently, kinases represent a major class of therapeutic targets.
This document provides comprehensive application notes and detailed protocols for employing this compound in a high-throughput screening (HTS) campaign to discover and characterize its potential as a kinase inhibitor. The focus is on Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a central role in cytokine and growth factor signaling through the JAK-STAT pathway.[4][5]
Data Presentation: Illustrative HTS Data for this compound
The following tables present hypothetical data to illustrate the expected outcomes of a successful HTS campaign for a selective JAK2 inhibitor.
Table 1: Primary HTS Assay Results for this compound
This table summarizes the initial screening results against a panel of related kinases. Data is presented as the percentage of kinase activity inhibited at a single compound concentration of 10 µM.
| Kinase Target | Percent Inhibition (%) |
| JAK1 | 85 |
| JAK2 | 92 |
| JAK3 | 45 |
| TYK2 | 60 |
| SRC | 30 |
| ABL1 | 25 |
Table 2: Dose-Response Analysis of this compound against JAK Family Kinases
Following the primary screen, compounds showing significant inhibition are subjected to dose-response analysis to determine their potency (IC50).
| Kinase Target | IC50 (nM) |
| JAK1 | 150 |
| JAK2 | 50 |
| JAK3 | 1200 |
| TYK2 | 800 |
Table 3: Cellular Assay Data for this compound
The activity of promising compounds is confirmed in a cell-based assay to assess their ability to engage the target in a more physiologically relevant environment.
| Assay | Endpoint | IC50 (nM) |
| pSTAT3 Cellular Assay (TF-1 cells) | Inhibition of IL-6 induced STAT3 phosphorylation | 250 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Fluorescence Polarization (FP) Based HTS Assay for JAK2 Inhibition
Objective: To identify inhibitors of JAK2 kinase activity from a compound library in a high-throughput format.
Principle: This competitive immunoassay is based on fluorescence polarization. A fluorescently labeled peptide substrate (tracer) binds to a specific anti-phosphopeptide antibody, resulting in a high FP signal due to the large size of the complex. When the kinase phosphorylates its unlabeled substrate, the resulting phosphopeptide competes with the tracer for binding to the antibody. This displacement of the tracer leads to a decrease in the FP signal. Kinase inhibitors prevent the phosphorylation of the substrate, thereby maintaining a high FP signal.[6][7][8]
Materials:
-
Recombinant human JAK2 enzyme
-
Fluorescently labeled substrate peptide (e.g., FAM-JAK2tide)
-
Anti-phospho-peptide antibody
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound and other test compounds in DMSO
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Method:
-
Prepare a 2X working solution of JAK2 enzyme in assay buffer.
-
Prepare a 2X working solution of the fluorescently labeled substrate peptide and ATP in assay buffer.
-
Dispense 5 µL of the 2X enzyme solution into the wells of a 384-well plate.
-
Using a nano-dispenser, add 50 nL of test compounds or DMSO (for controls) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 10 µL of a termination buffer containing EDTA and the anti-phospho-peptide antibody.
-
Incubate the plate for an additional 30 minutes at room temperature to allow the antibody-peptide binding to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
Protocol 2: LanthaScreen™ TR-FRET Cellular Assay for JAK2/STAT3 Pathway Inhibition
Objective: To validate the activity of hit compounds in a cellular context by measuring the inhibition of STAT3 phosphorylation, a downstream event of JAK2 activation.[4]
Principle: This assay employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A cell line is engineered to express a Green Fluorescent Protein (GFP)-STAT3 fusion protein. Upon stimulation with a cytokine (e.g., IL-6), endogenous JAK2 is activated and phosphorylates the GFP-STAT3. Following cell lysis, a terbium-labeled anti-phospho-STAT3 antibody is added. The binding of this antibody to the phosphorylated GFP-STAT3 brings the terbium (donor) and GFP (acceptor) into close proximity, resulting in a FRET signal. Inhibitors of the JAK2/STAT3 pathway will prevent this phosphorylation, leading to a reduction in the FRET signal.[9]
Materials:
-
TF-1 cell line stably expressing a GFP-STAT3 fusion protein
-
Interleukin-6 (IL-6) or other appropriate cytokine
-
Terbium-labeled anti-phospho-STAT3 antibody
-
This compound and other hit compounds
-
Standard cell culture medium and reagents
-
384-well, white, solid-bottom assay plates
-
TR-FRET capable plate reader
Method:
-
Harvest and seed the TF-1/GFP-STAT3 cells into a 384-well plate and starve them of serum overnight to reduce basal signaling.
-
Prepare serial dilutions of the hit compounds in an appropriate buffer.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Stimulate the cells with an EC80 concentration of IL-6 for 30 minutes at 37°C to activate the JAK/STAT pathway.
-
Lyse the cells and add the terbium-labeled anti-phospho-STAT3 antibody according to the manufacturer's protocol.
-
Incubate the plate for 2 hours at room temperature to allow for antibody binding.
-
Read the TR-FRET signal using a compatible plate reader (e.g., excitation at 340 nm, and emission at 495 nm and 520 nm).
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular LanthaScreen and beta-lactamase reporter assays for high-throughput screening of JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Efficacy Testing of Pyridopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridopyrimidines are a class of heterocyclic compounds that have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological activities, particularly as potent anticancer agents.[1][2][3] Many derivatives function as kinase inhibitors, targeting key enzymes in cell signaling pathways that are often dysregulated in cancer, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks).[1][2][4][5][6] This document provides detailed protocols for a systematic approach to evaluate the in vitro and in vivo efficacy of novel pyridopyrimidine-based compounds.
The following protocols are designed to guide researchers through a series of experiments to characterize the cytotoxic and mechanistic properties of a hypothetical pyridopyrimidine derivative. These methodologies are broadly applicable for the preclinical evaluation of new chemical entities.
Data Presentation
In Vitro Efficacy
A crucial aspect of preclinical drug development is the quantitative assessment of a compound's activity. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a drug.[7]
Table 1: In Vitro Cytotoxicity of a Hypothetical Pyridopyrimidine Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.5 ± 0.2 |
| HepG2 | Liver Cancer | 2.8 ± 0.4 |
| PC-3 | Prostate Cancer | 0.9 ± 0.1 |
| HCT-116 | Colon Cancer | 3.2 ± 0.5 |
| A549 | Lung Cancer | 5.1 ± 0.7 |
Table 2: Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| Target Kinase A | 25 ± 5 |
| Off-Target Kinase B | 1500 ± 200 |
| Off-Target Kinase C | >10,000 |
In Vivo Efficacy
Xenograft models are a cornerstone of preclinical oncology research for evaluating the therapeutic potential of new anticancer agents.[8][9]
Table 3: Dosing and Administration Schedule for Xenograft Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 21 days | 10 |
| 2 | Pyridopyrimidine | 25 | Oral (p.o.) | Daily | 21 days | 10 |
| 3 | Pyridopyrimidine | 50 | Oral (p.o.) | Daily | 21 days | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 21 days | 10 |
Table 4: Tumor Growth Inhibition (TGI) in Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | TGI (%) | p-value vs. Vehicle |
| Vehicle Control | 1500 ± 250 | - | - |
| Pyridopyrimidine (25 mg/kg) | 800 ± 150 | 46.7 | <0.05 |
| Pyridopyrimidine (50 mg/kg) | 450 ± 100 | 70.0 | <0.01 |
| Positive Control | 300 ± 80 | 80.0 | <0.001 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11][12]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Pyridopyrimidine compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of the pyridopyrimidine derivative and a vehicle control (e.g., DMSO).[7]
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.[13][14] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15] Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells (1 x 10^6 cells) in a culture flask and treat with the pyridopyrimidine compound for the desired time.[13]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[15]
-
Analyze the samples by flow cytometry within one hour of staining.[15]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[16] This protocol can be used to assess the effect of the pyridopyrimidine compound on the phosphorylation status and expression levels of key proteins in a targeted signaling pathway.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and control cells in RIPA buffer or a similar lysis buffer.[17]
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.[18]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[18]
-
Wash the membrane three times for 5 minutes each with TBST.[18]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times for 5 minutes each with TBST.[19]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
In Vitro Kinase Assay
This assay measures the ability of the pyridopyrimidine compound to inhibit the activity of a specific kinase.[20][21] The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[21]
Materials:
-
Purified kinase
-
Kinase substrate
-
ATP
-
Pyridopyrimidine compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit or similar
-
96-well or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Prepare serial dilutions of the pyridopyrimidine compound in DMSO.[21]
-
In a white, opaque 96-well plate, add the kinase, substrate, and pyridopyrimidine compound or DMSO control.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[21]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.[21]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.[21]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, then incubate for 30 minutes.[21]
-
Measure the luminescence of each well using a plate reader.[21]
In Vivo Xenograft Mouse Model
This protocol outlines the evaluation of the anti-tumor efficacy of a pyridopyrimidine derivative in a subcutaneous xenograft mouse model.[4][8]
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)[8]
-
Pyridopyrimidine compound
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Protocol:
-
Culture the selected human cancer cell line and ensure cell viability is >95%.[8]
-
Subcutaneously inject the cancer cells into the flank of the immunodeficient mice.[8][9]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.[8]
-
Administer the pyridopyrimidine compound or vehicle according to the predetermined dosing schedule.[8]
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.[8]
-
Monitor the body weight of the mice and observe for any signs of toxicity.[4]
-
At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).[4]
-
Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.[4]
Visualizations
Caption: Overall experimental workflow for testing pyridopyrimidine efficacy.
Caption: Hypothetical signaling pathway inhibited by a pyridopyrimidine derivative.
Caption: Quadrant analysis of apoptosis by flow cytometry.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. origene.com [origene.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol, a fluorinated pyridopyrimidinone derivative of interest in pharmaceutical research. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and biological activity. However, these alterations also present unique challenges in purification. This document outlines effective analytical methods and purification strategies to obtain high-purity this compound.
Application Notes
The purification of fluorinated heterocyclic compounds such as this compound requires careful consideration of the molecule's unique properties. The high electronegativity of the fluorine atom can influence the compound's polarity, solubility, and interactions with chromatographic stationary phases.
Common Purification Techniques:
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating high-purity compounds. For fluorinated molecules, both reversed-phase and normal-phase chromatography can be effective. The choice of column and mobile phase is critical for achieving optimal separation.
-
Crystallization: An effective method for obtaining highly pure crystalline solids. The selection of an appropriate solvent or solvent system is paramount and often requires empirical screening. For pyridopyrimidinone derivatives that are soluble in solvents like DMF or DMSO, anti-solvent diffusion can be a successful crystallization strategy.[1]
-
Liquid-Liquid Extraction: A fundamental technique for preliminary purification to remove major impurities based on differential solubility between two immiscible liquid phases.
Impurity Profiling:
A thorough understanding of potential impurities is crucial for developing effective purification strategies and ensuring the final product's quality and safety.[][3][4] Impurities in the synthesis of this compound may include:
-
Starting materials and reagents: Unreacted precursors from the synthetic route.
-
Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product.
-
By-products: Resulting from side reactions during the synthesis.
-
Degradation products: Formed if the compound is unstable under certain conditions (e.g., heat, light, or pH).
Analytical techniques such as HPLC-MS and NMR spectroscopy are essential for identifying and quantifying these impurities.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific sample matrices and purity requirements.
Protocol 1: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the purification of this compound using preparative reversed-phase HPLC.
1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or DMF). b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 20 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 1-5 mL, depending on the concentration of the sample.
3. Fraction Collection: a. Collect fractions based on the elution of the target peak. b. Analyze the purity of the collected fractions by analytical HPLC-MS.
4. Post-Purification Processing: a. Combine the pure fractions. b. Remove the organic solvent (acetonitrile) under reduced pressure. c. Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Protocol 2: Crystallization
This protocol outlines a general procedure for the purification of this compound by anti-solvent diffusion crystallization.
1. Solvent Selection: a. Dissolve a small amount of the crude product in a high-boiling point solvent in which it is soluble (e.g., DMF or DMSO) at room temperature. b. Screen for a miscible anti-solvent in which the compound is insoluble (e.g., dichloromethane, diethyl ether, or ethyl acetate).
2. Crystallization Procedure: a. Prepare a concentrated solution of the crude this compound in the chosen solvent (e.g., DMF). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed container that contains the anti-solvent (e.g., dichloromethane). d. Allow the anti-solvent vapor to slowly diffuse into the solution of the compound over several hours to days. e. Crystals should form as the solubility of the compound decreases.
3. Crystal Isolation and Drying: a. Once a sufficient amount of crystals has formed, carefully decant the mother liquor. b. Wash the crystals with a small amount of the anti-solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Liquid-Liquid Extraction
This protocol is a general guideline for a preliminary purification step.
1. Extraction Procedure: a. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). b. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. c. Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities. d. Separate the organic layer.
2. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. b. Filter to remove the drying agent. c. Concentrate the organic layer under reduced pressure to yield the partially purified product.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Purity (%) | Yield (%) |
| Preparative HPLC | >99 | 75 |
| Crystallization | >98 | 85 |
| Liquid-Liquid Extraction | ~80 | 95 |
Table 2: Impurity Profile Before and After Preparative HPLC Purification
| Impurity | Retention Time (min) | Initial Area (%) | Final Area (%) |
| Starting Material 1 | 5.2 | 8.5 | <0.1 |
| By-product A | 7.8 | 4.2 | <0.1 |
| This compound | 12.5 | 85.1 | 99.8 |
| Unknown Impurity 1 | 15.1 | 2.2 | <0.1 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Simplified CXCR2 signaling pathway, a target for pyrido[3,4-d]pyrimidine derivatives.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. biomedres.us [biomedres.us]
- 5. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol synthesis. This guide offers troubleshooting advice and answers to frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a two-step process starting from a suitable fluorinated pyridine derivative. The first step is the synthesis of an aminopyridine carboxamide intermediate, which is then cyclized to form the desired pyridopyrimidinone ring. A plausible route starts from 3-fluoropyridine.
Q2: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to optimize?
Low yields can often be attributed to two main areas: the initial formation of the 4-amino-3-fluoropyridine-carboxamide intermediate and the final cyclization step. For the intermediate synthesis, incomplete reaction or side reactions during the amidation can be problematic. In the cyclization step, incomplete ring closure, formation of side products, or harsh reaction conditions leading to decomposition can significantly reduce the yield. Careful optimization of reaction temperature, time, and reagents in both steps is crucial.
Q3: I am observing multiple spots on my TLC during the final cyclization step. What are the likely side products?
The formation of multiple products during cyclization can be due to several side reactions. Common side products in pyridopyrimidine synthesis include oxidized byproducts, dimeric species, and incompletely cyclized intermediates.[1] Depending on the reagents used, hydrolysis of amide or nitrile functionalities, if present, can also lead to unwanted carboxylic acids or amides.
Q4: How can I effectively purify the final this compound product?
Purification of pyridopyrimidine derivatives can be challenging due to their potential for low solubility and similar polarity to byproducts. Common purification techniques include recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water). If recrystallization is ineffective, column chromatography using silica gel with an appropriate solvent gradient (e.g., dichloromethane/methanol) can be employed.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Amide Formation) | Incomplete reaction of the starting fluoropyridine. | Ensure the use of pure starting materials. Consider increasing the reaction time or temperature. The use of a suitable catalyst may also improve the reaction rate. |
| Degradation of starting material or product. | Monitor the reaction closely by TLC. Avoid excessive heating. Ensure anhydrous conditions if reagents are moisture-sensitive. | |
| Inefficient purification. | Optimize the recrystallization solvent system or the mobile phase for column chromatography. | |
| Low Yield in Step 2 (Cyclization) | Incomplete cyclization. | Increase the reaction temperature or time. Ensure the appropriate stoichiometry of the cyclizing agent (e.g., formamide or triethyl orthoformate). |
| Formation of side products. | Lowering the reaction temperature might minimize the formation of side products.[2] The order of reagent addition can also be critical. | |
| Product decomposition. | Avoid excessively high temperatures and prolonged reaction times. Consider using a milder cyclizing agent or reaction conditions. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction mixture. | After cooling the reaction, attempt to precipitate the product by adding a non-solvent. If the product is in an aqueous layer, extraction with a suitable organic solvent should be performed. |
| Product precipitates with impurities. | Optimize the crystallization conditions by testing different solvent systems and cooling rates. A hot filtration step can remove insoluble impurities. | |
| Inconsistent Results | Variability in reagent quality. | Use reagents from a reliable source and check their purity before use. |
| Reaction conditions not well-controlled. | Ensure accurate temperature control and consistent stirring. Use of an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components. |
Experimental Protocols
Below are proposed detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established procedures for similar compounds and may require optimization.
Step 1: Synthesis of 4-Amino-3-fluoropyridine-X-carboxamide (Proposed)
This step involves the formation of a key intermediate. The following is a generalized procedure that may need to be adapted based on the specific starting material. A potential starting material is 3-fluoro-4-aminopyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-aminopyridine in a suitable solvent (e.g., anhydrous toluene).
-
Reagent Addition: Slowly add the acylating agent (e.g., an acid chloride or anhydride) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Recommended Condition |
| Starting Material | 3-Fluoro-4-aminopyridine |
| Solvent | Anhydrous Toluene |
| Acylating Agent | e.g., Ethyl oxalyl chloride |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Purification | Recrystallization from ethanol |
Step 2: Synthesis of this compound (Proposed)
This step involves the cyclization of the intermediate to form the final product.
-
Reaction Setup: In a round-bottom flask, place the 4-amino-3-fluoropyridine-X-carboxamide intermediate.
-
Reagent Addition: Add an excess of the cyclizing agent, such as formamide.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 180-200 °C) and maintain for several hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. The product often precipitates upon cooling. The solid can be collected by filtration.
-
Purification: Wash the collected solid with a suitable solvent (e.g., water, ethanol) to remove residual reagents and byproducts. Further purification can be achieved by recrystallization.
| Parameter | Recommended Condition |
| Starting Material | 4-Amino-3-fluoropyridine-X-carboxamide |
| Cyclizing Agent | Formamide |
| Reaction Temperature | 180-200 °C |
| Reaction Time | 3-6 hours (monitor by TLC) |
| Purification | Recrystallization |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Pyridopyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridopyrimidines. Our aim is to address common experimental challenges to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of pyridopyrimidines, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product in my one-pot, three-component synthesis of pyridopyrimidines. What are the likely causes and how can I improve the outcome?
A: Low yields are a common challenge in multi-component reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Consider performing small-scale trial reactions to determine the ideal conditions for your specific substrates. Some reactions benefit from microwave irradiation to reduce reaction times and improve yields.[2][3][4][5][6][7]
-
Catalyst Inefficiency: The choice and amount of catalyst can significantly impact the reaction. For the synthesis of pyridopyrimidines, a variety of catalysts have been successfully employed, including bismuth(III) triflate[8], diammonium hydrogen phosphate[2][9], and various nanocatalysts.[10][11][12][13][14][15] Ensure your catalyst is active and consider screening different catalysts to find the most effective one for your system. In some cases, catalyst-free conditions under ultrasonic irradiation may also be effective.[16]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to side reactions or inhibit the desired transformation.[1] Always use reagents of appropriate purity and ensure that solvents are dry, especially for moisture-sensitive reactions.
-
Inefficient Mixing: In heterogeneous reactions, ensure that the stirring is vigorous enough to ensure proper mixing of all components.[1]
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products alongside the desired pyridopyrimidine. How can I minimize their formation?
A: The formation of side products in pyridopyrimidine synthesis is often dependent on the specific synthetic route and reaction conditions.
-
Knoevenagel Condensation Side Products: In multi-component reactions involving an aldehyde, a malononitrile, and an aminopyrimidine, the initial Knoevenagel condensation between the aldehyde and malononitrile can sometimes proceed too quickly, leading to the formation of byproducts before the aminopyrimidine can react. Adjusting the order of addition or using a milder catalyst can help control the reaction rate.
-
Michael Addition Equilibria: The subsequent Michael addition of the aminopyrimidine to the Knoevenagel adduct can be reversible. Optimizing the reaction temperature and time can help drive the reaction towards the desired cyclized product.
-
Oxidation of Intermediates: In some cases, partially saturated intermediates may be prone to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of these oxidized byproducts.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my pyridopyrimidine product. What are some effective purification strategies?
A: Purification of pyridopyrimidine derivatives can sometimes be challenging due to their polarity and solubility characteristics.
-
Recrystallization: For solid products, recrystallization is often an effective method for purification. Common solvents for recrystallization include ethanol, methanol, and DMF/water mixtures. A careful selection of the recrystallization solvent is crucial for obtaining high purity crystals.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for purifying pyridopyrimidine derivatives. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. The polarity of the eluent should be optimized based on the polarity of the target compound and impurities as determined by thin-layer chromatography (TLC).
-
Washing: In many one-pot syntheses, the crude product precipitates from the reaction mixture. Thoroughly washing the filtered solid with an appropriate solvent (e.g., water, ethanol) can effectively remove unreacted starting materials and soluble impurities.[2]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the one-pot, three-component synthesis of pyridopyrimidine derivatives, showcasing the impact of different catalysts and reaction conditions on product yields.
Table 1: Effect of Catalyst on the Synthesis of 7-amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(OTf)₃ (10) | Ethanol | 80 | 3 | 92 | [8] |
| (NH₄)₂HPO₄ (10) | Water | Reflux | 5 | 90 | [2] |
| None (MWI) | Water | - | 5 min | 95 | [2] |
Table 2: Synthesis of Various 5-Aryl-7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles using Bi(OTf)₃ (10 mol%) in Ethanol at 80°C
| Aldehyde | Time (h) | Yield (%) | Reference |
| Benzaldehyde | 3 | 92 | [8] |
| 4-Chlorobenzaldehyde | 2.5 | 95 | [8] |
| 4-Methylbenzaldehyde | 3.5 | 90 | [8] |
| 4-Methoxybenzaldehyde | 4 | 88 | [8] |
| 4-Nitrobenzaldehyde | 2 | 96 | [8] |
Table 3: Microwave-Assisted Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles in Water
| Aldehyde | Time (min) | Yield (%) | Reference |
| Benzaldehyde | 5 | 95 | [2] |
| 4-Chlorobenzaldehyde | 5 | 92 | [2] |
| 4-Methylbenzaldehyde | 7 | 88 | [2] |
| 4-Methoxybenzaldehyde | 8 | 85 | [2] |
| 4-Nitrobenzaldehyde | 5 | 94 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of pyridopyrimidine derivatives via a one-pot, three-component reaction under both conventional heating and microwave irradiation conditions.
Protocol 1: One-Pot Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles using a Conventional Heating Method [2]
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 6-aminouracil (1 mmol), and diammonium hydrogen phosphate (DAHP) (0.1 mmol, 10 mol%).
-
Solvent Addition: Add 10 mL of water to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 4 to 6 hours depending on the substrate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with boiling water to remove any unreacted starting materials and the catalyst. The resulting product is often pure enough for most applications. If further purification is required, recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles [2]
-
Reaction Setup: In a microwave-safe reaction vessel, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 6-aminouracil (1 mmol).
-
Solvent Addition: Add 5 mL of water to the vessel.
-
Reaction: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 250 W) for 5-10 minutes. The optimal time and power may need to be determined for specific substrates. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the filtered solid with boiling water to obtain the pure product.
Visualizations
The following diagrams illustrate a general troubleshooting workflow for low yield in pyridopyrimidine synthesis and a typical reaction pathway for the one-pot, three-component synthesis.
Caption: A logical workflow for troubleshooting low yields in pyridopyrimidine synthesis.
Caption: Reaction pathway for a one-pot, three-component pyridopyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]
- 6. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 9. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 10. Synthesis of Pyridopyrimidine-Indole Hybrids Using γ-Fe2O3@HAp@PBABMD@Cu as Efficient Magnetic Nanocatalyst [orgchemres.org]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 12. Algal magnetic nickel oxide nanocatalyst in accelerated synthesis of pyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-Fluoropyrido[3,4-d]pyrimidin-4-ol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Why is assessing the solubility of this compound important?
A2: The solubility of a drug candidate is a critical factor that influences its absorption and bioavailability.[2][3] For a drug to be absorbed, it must be in a dissolved state at the site of absorption.[1] Poor solubility can hinder preclinical and clinical development, leading to failed formulations and inaccurate biological assessments.
Q3: What are the initial steps to determine the solubility of my batch of this compound?
A3: A common and reliable method for determining thermodynamic solubility is the shake-flask method.[4] This involves adding an excess amount of the compound to a solvent, agitating the suspension at a controlled temperature until equilibrium is reached (typically 24-48 hours), separating the solid and liquid phases, and then determining the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[4][5]
Troubleshooting Guide
Q4: I am unable to dissolve a sufficient amount of this compound in aqueous buffers (e.g., PBS pH 7.4) for my in vitro assay. What should I do first?
A4: The first step is to assess the pH-solubility profile of the compound. As this compound has acidic and basic functional groups, its solubility is likely pH-dependent. Adjusting the pH of the buffer can significantly increase solubility by ionizing the molecule.[2][6]
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.[4]
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).[5]
-
-
Data Analysis: Plot the measured solubility against the pH to determine the optimal pH for dissolution.
Q5: Adjusting the pH is not sufficient or is incompatible with my experimental system. What other simple techniques can I try?
A5: The use of co-solvents is a straightforward and effective method to enhance the solubility of poorly soluble compounds.[7] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.
Experimental Protocol: Co-solvency for Solubility Enhancement
-
Co-solvent Selection: Common co-solvents include DMSO, ethanol, methanol, polyethylene glycol (PEG), and propylene glycol.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable co-solvent (e.g., 10 mM in 100% DMSO).
-
Working Solution Preparation:
-
Serially dilute the stock solution into your aqueous assay buffer.
-
Ensure the final concentration of the co-solvent is low (typically <1% v/v) to avoid affecting the biological system.
-
-
Precipitation Check: Visually inspect the working solutions for any signs of precipitation. It is also advisable to measure the concentration of the final solution to confirm solubility.
Q6: I am observing precipitation when I dilute my DMSO stock solution into the aqueous buffer. How can I prevent this?
A6: This is a common issue known as "crashing out." To mitigate this, you can explore the use of surfactants or cyclodextrins. Surfactants form micelles that can encapsulate hydrophobic compounds, while cyclodextrins form inclusion complexes to enhance solubility.[1][8][9]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Selection: Commonly used cyclodextrins include β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Complex Formation:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-10% w/v).
-
Add an excess of this compound to each cyclodextrin solution.
-
Stir or sonicate the mixture at a controlled temperature until equilibrium is reached.
-
-
Solubility Determination:
-
Filter the suspension to remove undissolved compound.
-
Analyze the filtrate to determine the concentration of the dissolved compound.
-
Summary of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Solvents/Excipients |
| pH Adjustment | Ionization of the compound at pH values away from its pI.[2] | Simple, effective for ionizable compounds. | May not be compatible with biological assays; risk of chemical instability. | Aqueous buffers (citrate, phosphate, etc.). |
| Co-solvency | Addition of a water-miscible solvent to reduce the polarity of the aqueous medium.[7] | Easy to implement, can significantly increase solubility. | Potential for compound precipitation upon dilution; co-solvents can have biological effects. | DMSO, ethanol, PEG 400, propylene glycol. |
| Surfactants | Formation of micelles that encapsulate the hydrophobic drug molecules.[8] | High solubilization capacity. | Potential for cell toxicity and interference with biological assays. | Tween 80, Poloxamer 188, Sodium Lauryl Sulfate (SLS). |
| Cyclodextrins | Formation of inclusion complexes where the drug is encapsulated within the cyclodextrin cavity.[1][9] | Generally low toxicity, can improve stability. | Limited by the stoichiometry of complexation; can be expensive. | β-cyclodextrin, HP-β-CD, SBE-β-CD. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier matrix at the molecular level.[9][10] | Can significantly improve dissolution rate and bioavailability. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability. | Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), HPMC. |
| Particle Size Reduction | Increasing the surface area of the drug particles, which can increase the dissolution rate.[1][11] | Improves dissolution rate. | Does not increase thermodynamic solubility; can be energy-intensive. | Micronization, nanosuspension techniques. |
Visualizing Experimental Workflows
Caption: A workflow for troubleshooting solubility issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rheolution.com [rheolution.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. knc.ru [knc.ru]
- 9. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Pyridopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of fluorinated pyridopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying fluorinated pyridopyrimidines?
The introduction of fluorine atoms into the pyridopyrimidine scaffold can significantly alter the molecule's physicochemical properties, leading to several purification challenges:
-
Altered Polarity: Fluorine's high electronegativity can change the molecule's polarity compared to its non-fluorinated analog, affecting its behavior in chromatographic systems.[1] This can lead to unexpected elution patterns and difficulty in separating the target compound from impurities.
-
Co-elution with Impurities: Structurally similar impurities, such as regioisomers or starting materials, may have very similar polarities to the fluorinated product, resulting in co-elution during column chromatography.
-
Poor Solubility: Fluorinated compounds can sometimes exhibit poor solubility in common organic solvents, making purification by recrystallization challenging.
-
Strong Intermolecular Interactions: Fluorinated molecules can engage in unique intermolecular interactions, which may complicate standard purification methods.[2]
-
Oiling Out During Recrystallization: Instead of forming crystals, the compound may separate from the solution as an oil, which can be difficult to purify further.
Q2: Which purification techniques are most effective for fluorinated pyridopyrimidines?
The most common and effective techniques include:
-
Column Chromatography: This is a fundamental technique for purifying reaction mixtures. Both normal-phase (typically silica gel) and reverse-phase chromatography can be effective, depending on the compound's polarity.[3]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and is particularly useful for obtaining high-purity final compounds (>98%).[3] Specialized fluorinated HPLC columns may offer enhanced selectivity.[3]
-
Recrystallization: This method can yield highly pure crystalline material, but finding the right solvent system can be challenging due to the altered solubility of fluorinated compounds.[3][4]
Q3: How does the position of the fluorine atom affect purification?
The position of the fluorine atom on the pyridopyrimidine ring can significantly influence the molecule's dipole moment and overall polarity. This, in turn, affects its interaction with the stationary phase in chromatography and its solubility in various solvents, thereby impacting the purification strategy.
Troubleshooting Guides
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurity | The polarity of the eluent is too high or too low. | Systematically vary the solvent system composition to achieve a difference in Rf values (ΔRf) of at least 0.2 on TLC before attempting column chromatography. |
| The chosen stationary phase is not providing adequate selectivity. | Consider switching to a different stationary phase (e.g., alumina, or a bonded phase for HPLC). | |
| Peak Tailing in HPLC | Secondary interactions between the compound and the stationary phase. | Use a highly end-capped column or add a competing amine (e.g., triethylamine) to the mobile phase for basic compounds. |
| The mobile phase pH is close to the pKa of the compound. | Adjust the mobile phase pH to be at least 2 units away from the compound's pKa to ensure it is in a single ionic form. | |
| Peak Fronting in HPLC | Column overload. | Reduce the sample concentration or injection volume. |
| Poor sample solubility in the mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Low Recovery | The compound is irreversibly adsorbed onto the stationary phase. | Try a less active stationary phase (e.g., deactivated silica gel) or a different purification technique. |
| The compound is volatile and is lost during solvent removal. | Use a lower temperature for solvent evaporation or employ a cold trap. |
Recrystallization Issues
| Issue | Possible Cause | Solution |
| Compound Fails to Crystallize | The solution is not supersaturated (too much solvent). | Slowly evaporate the solvent to concentrate the solution. |
| The compound is too soluble in the chosen solvent. | Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[2] | |
| Oiling Out | The degree of supersaturation is too high. | Use a more dilute solution and cool it more slowly. |
| The presence of impurities is inhibiting crystallization. | Attempt to purify the compound further by another method (e.g., column chromatography) before recrystallization. | |
| Poor Crystal Quality (small needles, powder) | Rapid nucleation and crystal growth. | Allow the solution to cool more slowly. Using a solvent in which the compound has slightly lower solubility can also promote the growth of larger crystals. |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Add a small amount of extra hot solvent before filtering. |
Data Presentation
| Compound Type | Synthesis/Purification Method | Reported Yield | Reference |
| 5,7-disubstituted pyrido[2,3-d]pyrimidine-4(3H)-one | Reaction of chalcone with malononitrile in an ionic liquid, followed by cyclization. Purification by extraction and solvent removal. | Quantitative | |
| 5,7-disubstituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dithione | Reaction of 2-amino-3-cyano-4,6-disubstituted pyridines with carbon disulfide in an ionic liquid. | Quantitative | |
| 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles | One-pot reaction of aromatic aldehydes, malononitrile, and 4(6)-aminouracil with ZrO2 nanoparticles. | 86-97% | [5] |
| Pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives | Multi-step synthesis involving various reagents and conditions. Purification details not specified. | Not specified | [3] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude fluorinated pyridopyrimidine in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that provides good separation of the desired compound from impurities (aim for an Rf value of 0.2-0.4 for the product).
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow rate. A gradient of increasing polarity may be used to elute compounds with different polarities.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated pyridopyrimidine.
-
General Protocol for Recrystallization
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature and upon heating.
-
A good single solvent for recrystallization will dissolve the compound when hot but not when cold.
-
For a two-solvent system, find a pair of miscible solvents where the compound is soluble in one and insoluble in the other.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a two-solvent system) portion-wise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of fluorinated pyridopyrimidines.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clean procedure for synthesis of pyrido[d]pyrimidine derivatives under solvent-free conditions catalyzed by ZrO(2) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from a fluorinated nicotinic acid derivative. A plausible pathway includes the amidation of 3-amino-5-fluoronicotinic acid to form 3-amino-5-fluoronicotinamide, followed by a cyclization reaction with a one-carbon carbonyl equivalent (e.g., diethyl carbonate, formamide, or triethyl orthoformate) to construct the pyrimidinone ring.
Q2: What are the most common side products observed in this synthesis?
Based on the typical synthetic route, several side products can be encountered. These primarily include:
-
Incompletely cyclized intermediates: The starting material, 3-amino-5-fluoronicotinamide, is a common impurity if the cyclization reaction does not proceed to completion.
-
Hydrolysis products: Harsh acidic or basic conditions, particularly during the cyclization step, can lead to the hydrolysis of the amide functionality in either the starting material or the product, resulting in the formation of 3-amino-5-fluoronicotinic acid.[1]
-
Dimeric species: At elevated temperatures, the reactive amino and amide groups of the starting material can potentially react with each other, leading to the formation of dimeric or polymeric byproducts.[1]
-
Oxidized byproducts: Although less common in the final cyclization step, exposure to air during the synthesis of the aminopyridine precursor can lead to oxidized impurities.[1]
Q3: How can I monitor the progress of the reaction to minimize side products?
Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. This allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products that can arise from prolonged reaction times or excessive heating.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Starting Material
Question: My reaction shows a low yield of the final product, and TLC/HPLC analysis indicates a significant amount of unreacted 3-amino-5-fluoronicotinamide. What are the likely causes and how can I improve the conversion?
Answer: Incomplete cyclization is a common issue in the synthesis of pyridopyrimidinones. Several factors can contribute to this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Quantitative Data on Reaction Conditions:
The following table provides hypothetical data on the effect of different cyclization conditions on the yield of this compound.
| Entry | Cyclizing Agent | Temperature (°C) | Time (h) | Yield of Product (%) | Unreacted Starting Material (%) |
| 1 | Formamide | 150 | 4 | 65 | 30 |
| 2 | Formamide | 180 | 4 | 85 | 10 |
| 3 | Formamide | 180 | 8 | 82 | 5 (with some degradation) |
| 4 | Diethyl Carbonate | 120 | 6 | 70 | 25 |
| 5 | Triethyl Orthoformate | 140 | 3 | 92 | <5 |
Issue 2: Presence of an Impurity Identified as 3-amino-5-fluoronicotinic acid
Question: My final product is contaminated with a significant amount of 3-amino-5-fluoronicotinic acid. How can I prevent its formation?
Answer: The presence of 3-amino-5-fluoronicotinic acid indicates hydrolysis of the amide functionality. This is often caused by harsh reaction conditions.
Mitigation Strategies:
-
Control pH: If using acidic or basic catalysts for cyclization, ensure the conditions are not overly harsh. Use the minimum effective amount of catalyst.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can promote hydrolysis, especially at high temperatures.
-
Choice of Cyclizing Agent: Using a non-hydrolytic cyclizing agent like triethyl orthoformate can circumvent this issue. The reaction with triethyl orthoformate is typically performed under neutral or mildly acidic conditions, which are less prone to causing amide hydrolysis.
Issue 3: Formation of Insoluble, High Molecular Weight Byproducts
Question: I am observing the formation of an insoluble material in my reaction, which I suspect to be a polymer. How can I avoid this?
Answer: The formation of polymeric or dimeric byproducts can occur at high temperatures due to intermolecular reactions between the amino and amide groups of the starting material.
Preventative Measures:
-
Optimal Temperature: Do not overheat the reaction mixture. Determine the minimum temperature required for efficient cyclization through careful experimentation.
-
Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can sometimes disfavor intermolecular side reactions.
-
Order of Addition: In some cases, slow addition of the starting material to the hot cyclizing agent can help to maintain a low concentration of the reactive intermediate and minimize self-reaction.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of 3-amino-5-fluoronicotinamide
-
Amidation of 3-amino-5-fluoronicotinic acid: To a solution of 3-amino-5-fluoronicotinic acid (1.0 eq) in a suitable solvent (e.g., THF or DMF), add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq). Stir the mixture at room temperature for 1-2 hours. Cool the reaction to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Cyclization to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-fluoronicotinamide (1.0 eq) with an excess of triethyl orthoformate (5-10 eq) and a catalytic amount of a weak acid (e.g., acetic acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux (typically 130-150 °C) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration. Wash the solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove residual triethyl orthoformate. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
Reaction Pathway Diagram:
Caption: Proposed synthetic pathway for this compound.
References
Enhancing the stability of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol in solution during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Problem 1: Rapid Degradation of the Compound in Solution
-
Possible Causes:
-
Inappropriate pH: The compound may be susceptible to acid or base-catalyzed hydrolysis. Pyridin-4-ol derivatives are often unstable in alkaline conditions.[1][2]
-
Exposure to Light: Similar to other fluorinated heterocyclic compounds, this compound may be susceptible to photodegradation, especially when exposed to UV light.[1][3][4]
-
Elevated Temperature: Storing solutions at room temperature or higher for extended periods can lead to thermal degradation.[5][6][7]
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in solvents or reagents can cause oxidative degradation of the pyridine ring.[1]
-
-
Solutions:
-
pH Control: Prepare solutions using a buffered system, ideally in the neutral to slightly acidic pH range. Avoid highly alkaline or strongly acidic conditions.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient and UV light during experiments.
-
Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C). Prepare fresh solutions for immediate use whenever possible.
-
Use High-Purity Solvents: Employ high-purity, degassed solvents to minimize the presence of oxidizing agents.
-
Problem 2: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
-
Possible Causes:
-
Tautomerism: The compound can exist in a tautomeric equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms, which can lead to peak broadening or the appearance of multiple peaks in chromatograms.[1]
-
On-Column Degradation: The compound might be degrading on the HPLC column due to the mobile phase composition or column matrix.
-
Adsorption to Vials: The compound may adsorb to the surface of glass or plastic vials, leading to lower than expected concentrations.
-
-
Solutions:
-
Mobile Phase Optimization: Adjust the pH of the mobile phase to favor one tautomeric form. Screen different column stationary phases to improve peak shape.
-
Use of Inert Vials: Employ silanized glass vials or low-adsorption polypropylene vials to minimize sample loss.
-
Sample Diluent: Ensure the sample diluent is compatible with the mobile phase and helps to stabilize the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of related pyridopyrimidinone and fluorinated heterocyclic compounds, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the pyrimidinone ring, particularly under alkaline conditions.[1]
-
Photodegradation: Ring rearrangement or cleavage upon exposure to UV light.[3][4]
-
Oxidation: Formation of N-oxides or other oxidative products.[1]
Q2: How does the fluorine substituent affect the stability of the molecule?
A2: The fluorine atom can influence stability in several ways:
-
Electronic Effects: As a highly electronegative atom, fluorine can alter the electron density of the heterocyclic ring system, potentially influencing its susceptibility to nucleophilic or electrophilic attack.
-
Metabolic Stability: In a biological context, fluorination can block sites of metabolism, which often enhances the metabolic stability of drug candidates.[8]
-
Photostability: The effect of fluorination on photostability can vary; in some cases, it may enhance stability, while in others it can lead to defluorination upon UV irradiation.[3][9]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be:
-
Stored at low temperatures (-20°C for long-term storage, 2-8°C for short-term).
-
Protected from light using amber vials or foil wrapping.
-
Prepared in a buffered solution at a neutral or slightly acidic pH.
-
Made fresh before use whenever feasible.
Q4: Which analytical techniques are best suited for stability studies of this compound?
A4: A combination of the following techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for quantifying the parent compound and detecting degradation products.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of degradation products.[10][11]
-
UV-Vis Spectroscopy: Can be used for preliminary assessment of degradation by monitoring changes in the absorption spectrum.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for characterizing degradation products and studying tautomeric equilibria.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.[12][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Also, incubate a solution (100 µg/mL in a neutral buffer) at 60°C for 48 hours.
-
Photodegradation: Expose a solution (100 µg/mL in a neutral buffer) to UV light (e.g., 254 nm) and white light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method. Analyze samples with significant degradation by LC-MS to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% formic acid or 10 mM ammonium acetate in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products (obtained from forced degradation studies).
-
Detection: Use a UV detector set at the absorption maximum of this compound.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Summary
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Incubation Time | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | ~15% | 2 |
| 0.1 N NaOH | 4 hours | Room Temp | ~40% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | ~25% | 2 |
| Heat (Solution) | 48 hours | 60°C | ~10% | 1 |
| UV Light | 8 hours | Ambient | ~30% | 3 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for compound instability.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Thermal decomposition kinetics of ribavirin and its stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Kinase Assays with Pyridopyrimidine Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing pyridopyrimidine inhibitors in kinase assays. The following information is designed to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Signal in Luminescence or Fluorescence-Based Assays
Question: I am observing a high background signal in my kinase assay, which is making it difficult to determine the true inhibitory effect of my pyridopyrimidine compound. What are the potential causes and how can I troubleshoot this?
Answer: High background signal can obscure the specific signal from your kinase reaction and is a common issue. Several factors can contribute to this problem:
-
Compound Interference: The pyridopyrimidine inhibitor itself might be autofluorescent or could be quenching the signal from the assay.[1] This is a known issue with certain small molecules.
-
Suboptimal Reagent Concentrations: Using excessively high concentrations of either the kinase enzyme or the substrate can lead to a high basal signal.[1]
-
Contaminated Reagents: Impurities in ATP, substrates, or buffers can interfere with the reaction and contribute to background noise.[2]
-
Incorrect Plate Choice: For luminescence assays, using clear-bottom plates can lead to well-to-well crosstalk and increased background. White, opaque plates are generally recommended to maximize the luminescent signal and minimize crosstalk.[1]
Troubleshooting Steps:
-
Run a Compound Interference Control: Prepare wells containing your pyridopyrimidine inhibitor at the highest concentration used in your assay, but without the kinase enzyme. This will help you determine if the compound itself is contributing to the background signal.
-
Optimize Enzyme and Substrate Concentrations: Perform titration experiments to determine the optimal concentrations of both the kinase and its substrate. The goal is to find a concentration that provides a robust signal without being in excess, which can contribute to high background.[1]
-
Check Reagent Purity: Ensure that all your reagents, especially ATP and substrates, are of high purity and have not degraded.[2]
-
Use Appropriate Assay Plates: For luminescence-based assays, switch to solid white plates. For fluorescence-based assays, black plates are typically recommended to reduce background fluorescence and light scattering.
Issue 2: Low Signal or No Kinase Activity Detected
Question: My kinase assay is showing a very low signal, or in some cases, no signal at all. What could be the reason for this?
Answer: A weak or absent signal in a kinase assay can be attributed to several factors, ranging from reagent issues to suboptimal reaction conditions.
-
Inactive Enzyme: The kinase may have lost its activity due to improper storage, handling, or repeated freeze-thaw cycles.[1] It's also important to remember that purity on a gel does not always equate to functional activity.[3]
-
Suboptimal Reagent Concentrations: The concentrations of the enzyme or substrate may be too low to generate a detectable signal.[1]
-
Incorrect Reaction Conditions: The pH of the buffer, the reaction temperature, or the incubation time may not be optimal for the specific kinase being assayed.[1]
-
Unsuitable Substrate: The chosen substrate may not be efficiently phosphorylated by the kinase, or it may have degraded.[1]
Troubleshooting Steps:
-
Verify Enzyme Activity: Test the activity of your kinase stock using a known potent inhibitor as a positive control. If the positive control does not show inhibition, your enzyme may be inactive.
-
Optimize Reagent Concentrations: Titrate the enzyme and substrate to find concentrations that yield a robust signal.[1]
-
Optimize Reaction Conditions: Systematically vary the pH, temperature, and incubation time to determine the optimal conditions for your kinase. Ensure the assay is running within the linear range of the reaction.[1]
-
Confirm Substrate Suitability: If possible, test a different, validated substrate for your kinase to ensure the issue is not with the substrate itself.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
Question: My pyridopyrimidine inhibitor is very potent in a biochemical (cell-free) kinase assay, but it shows significantly lower potency or no activity in a cell-based assay. What could explain this discrepancy?
Answer: This is a common challenge in drug discovery. A drop in potency between biochemical and cellular environments can be caused by several factors related to the complexities of a cellular system.[4][5]
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.[4]
-
Efflux by Cellular Pumps: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), preventing it from reaching an effective intracellular concentration.[4]
-
High Intracellular ATP Concentration: The concentration of ATP inside a cell (millimolar range) is much higher than what is typically used in biochemical assays (micromolar range). For ATP-competitive inhibitors, like many pyridopyrimidines, this high intracellular ATP concentration can lead to a significant decrease in apparent potency.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the inhibitor's properties, such as logP and polar surface area, to predict its cell permeability.
-
Perform Cellular Uptake Assays: Directly measure the intracellular concentration of your compound to confirm that it is entering the cells.
-
Use Efflux Pump Inhibitors: Co-incubate your compound with known inhibitors of efflux pumps to see if this restores cellular activity.
-
Consider Cellular Thermal Shift Assays (CETSA): CETSA can be used to confirm that your inhibitor is engaging with its target inside intact cells.[4]
Issue 4: Inhibitor Precipitation in the Assay
Question: I suspect my pyridopyrimidine inhibitor is precipitating in the assay well. How can I confirm this and what can be done to prevent it?
Answer: Compound precipitation is a frequent issue, especially with hydrophobic molecules, and can lead to inaccurate and irreproducible results.
-
Visual Inspection: In some cases, precipitation can be observed visually as cloudiness or solid particles in the assay wells.
-
Light Scattering Measurements: A more sensitive method is to use a plate reader capable of measuring light scatter. An increase in light scattering in wells containing the inhibitor compared to control wells is indicative of precipitation.
Troubleshooting Steps:
-
Determine Solubility in Assay Buffer: Before running the full assay, determine the solubility of your compound in the assay buffer. This can be done by preparing a serial dilution and visually inspecting for precipitation or by using a nephelometer.
-
Adjust DMSO Concentration: While DMSO is a common solvent, high concentrations can sometimes promote precipitation when diluted into aqueous buffer. Ensure the final DMSO concentration in your assay is kept to a minimum, typically below 1%.[2]
-
Include Additives: In some cases, the addition of non-ionic detergents or other solubilizing agents to the assay buffer can help to prevent precipitation. However, these should be tested first to ensure they do not interfere with the kinase assay.
-
Modify the Compound: If precipitation remains a persistent issue, it may be necessary to chemically modify the compound to improve its solubility.
Data Presentation
Table 1: Example IC50 Values for Pyridopyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference Cell Line |
| PD166326 (95) | Bcr-Abl | Cell Growth | 0.3 | K562 |
| Compound 65 | CDK6 | Biochemical | 115.38 | N/A |
| Compound 4 | PIM-1 | Cytotoxicity | 0.99 (µM) | HepG2 |
| R507 (33) | JAK1 | Biochemical | 2.1 | N/A |
| R507 (33) | JAK2 | Biochemical | 12 | N/A |
| R507 (33) | JAK3 | Biochemical | 923 | N/A |
| R507 (33) | TYK2 | Biochemical | 12 | N/A |
Note: IC50 values are highly dependent on the specific assay conditions, particularly the ATP concentration for ATP-competitive inhibitors. Data presented here is for illustrative purposes and is compiled from multiple sources.[6][7][8]
Experimental Protocols
Protocol 1: General Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a high luminescence signal indicates inhibition.[9]
Materials:
-
Kinase of interest
-
Specific peptide substrate for the kinase
-
Pyridopyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (specific to the kinase, but generally containing Tris-HCl, MgCl2, and a reducing agent like DTT)
-
ATP solution
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well solid white assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyridopyrimidine inhibitor in DMSO. Typically, a 10-point, 3-fold dilution series is performed.[9] Also, prepare a DMSO-only control (vehicle) and a positive control inhibitor.[9]
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[9]
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the kinase enzyme, and the peptide substrate. The final concentrations of the enzyme and substrate should be optimized beforehand.[9]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Also, prepare "no kinase" control wells by adding the reaction mixture without the enzyme; this serves as the 100% inhibition control.[9]
-
Incubation: Mix the plate gently and incubate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[9]
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[9] Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[9]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[9]
Data Analysis:
-
Calculate Percent Inhibition:
-
0% Inhibition (Max Signal/Vehicle Control): Luminescence from wells with DMSO only.
-
100% Inhibition (Min Signal/No Kinase Control): Luminescence from wells without the kinase enzyme.
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for a typical biochemical kinase inhibition assay.
Caption: A decision tree for troubleshooting common kinase assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cell permeability issues with 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cell permeability issues with 6-Fluoropyrido[3,4-d]pyrimidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between the biochemical IC50 and the cellular EC50 of this compound. Could this be a cell permeability issue?
A1: Yes, a significant rightward shift in the dose-response curve in a cell-based assay compared to a biochemical assay is a strong indicator of poor cell permeability.[1] The chemical structure of this compound, which is polar in nature, may impede its efficient passage across the lipid bilayer of the cell membrane. This can lead to a lower than expected intracellular concentration, resulting in reduced target engagement and a decrease in apparent potency in cellular experiments.[1] However, other factors such as compound stability in cell culture media and active removal from the cell by efflux pumps should also be considered.[1]
Q2: What are the key physicochemical properties of this compound that might negatively impact its cell permeability?
Q3: What are the initial experimental steps to confirm if this compound has a permeability problem?
A3: To systematically assess cell permeability, you can perform a series of straightforward experiments:
-
Time-Course Experiment: Compounds with low permeability may require longer incubation times to accumulate to effective concentrations within the cell.[1]
-
Concentration-Response Experiment: Increasing the compound concentration in your cellular assay can help determine if the reduced potency is due to insufficient intracellular levels.[1]
-
Use of a Positive Control: Employ a known cell-permeable compound with a similar mechanism of action to validate that your assay is performing as expected.[1]
-
Direct Intracellular Concentration Measurement: The most definitive method is to quantify the intracellular concentration of this compound using techniques like LC-MS/MS.[1]
Q4: Can formulation strategies be used to improve the cellular uptake of this compound?
A4: Yes, various formulation approaches can enhance the delivery of compounds with poor permeability. The use of non-toxic, transient permeation enhancers can increase membrane fluidity, facilitating compound entry.[1]
Q5: Could active efflux be a reason for the low intracellular concentration of this compound?
A5: It is possible that this compound is a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp). These transporters actively remove substances from the cell, lowering their intracellular concentration.[1] To investigate this, you can co-incubate the compound with known efflux pump inhibitors.[1]
Troubleshooting Guides
Guide 1: Initial Assessment of Poor Cell Permeability
If you suspect poor cell permeability is affecting your experimental results with this compound, follow this troubleshooting workflow.
Guide 2: Investigating the Role of Active Efflux
This guide outlines the steps to determine if this compound is a substrate of efflux pumps.
Data Presentation
Table 1: Physicochemical Properties Influencing Cell Permeability
| Property | General Impact on Permeability | Inferred Properties of this compound |
| Molecular Weight (MW) | Lower MW (<500 Da) is generally favorable for passive diffusion.[3] | Likely to be within the favorable range. |
| Lipophilicity (LogP) | A balanced LogP is crucial; too high or too low can hinder permeability.[1] | The pyridopyrimidine core is polar, but the fluoro- substitution may slightly increase lipophilicity. |
| Polar Surface Area (PSA) | High PSA is associated with poor membrane permeability.[1][2] | The presence of N and O atoms in the core structure suggests a significant PSA. |
| Hydrogen Bond Donors/Acceptors | A high number of hydrogen bond donors and acceptors can impede permeability.[1][3] | The hydroxyl group and nitrogen atoms can act as hydrogen bond donors and acceptors. |
| Solubility | Poor aqueous solubility can limit the effective concentration at the cell surface. | The polar nature of the molecule may suggest reasonable aqueous solubility, but this should be experimentally determined. |
Table 2: Summary of Troubleshooting Experiments
| Experiment | Purpose | Expected Outcome if Permeability is Poor |
| Time-Course Experiment | To determine if longer incubation improves intracellular accumulation. | Increased efficacy/potency with longer incubation times.[1] |
| Concentration-Response | To assess if higher concentrations can overcome the permeability barrier. | A rightward shift in the EC50 curve that may be overcome at higher concentrations.[1] |
| Co-incubation with Efflux Pump Inhibitors | To determine if the compound is actively transported out of the cell. | Increased potency in the presence of an efflux pump inhibitor.[1] |
| Cell Permeabilization | (For endpoint assays) To bypass the cell membrane and directly access intracellular targets. | Potency in permeabilized cells should be closer to the biochemical IC50.[1] |
| Direct Intracellular Quantification (LC-MS/MS) | To directly measure the amount of compound that has entered the cells. | Low intracellular concentration relative to the extracellular concentration.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Add the compound-containing medium to the cells.
-
Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24 hours).
-
Assay: At each time point, perform your specific cellular assay to measure the biological response.
-
Data Analysis: Plot the biological response as a function of incubation time to determine if the effect of the compound increases over time.
Protocol 2: Co-incubation with an Efflux Pump Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a known efflux pump inhibitor (e.g., verapamil for P-gp) at a non-toxic concentration for 30-60 minutes.
-
Compound Preparation: Prepare a dilution series of this compound in cell culture medium, both with and without the efflux pump inhibitor.
-
Treatment: Remove the pre-treatment medium and add the medium containing this compound (with or without the inhibitor).
-
Incubation: Incubate for the desired duration as determined from your standard protocol or time-course experiment.
-
Assay: Perform your cellular assay.
-
Data Analysis: Generate dose-response curves for this compound in the presence and absence of the efflux pump inhibitor. A leftward shift in the EC50 in the presence of the inhibitor suggests that the compound is a substrate for that efflux pump.[1]
Protocol 3: Cell Permeabilization for Endpoint Assays
Note: This protocol is only suitable for endpoint assays where cell viability is not required for the readout (e.g., fixed-cell immunofluorescence, some enzyme activity assays).
-
Cell Seeding and Treatment: Plate and treat cells with this compound as you would for your standard endpoint assay.
-
Permeabilization: After the desired incubation period, gently wash the cells with phosphate-buffered saline (PBS). Then, add a permeabilization buffer containing a mild detergent (e.g., 0.1% Triton X-100, saponin, or digitonin in PBS) and incubate for a short period (e.g., 10-15 minutes at room temperature).
-
Washing: Gently wash the cells again with PBS to remove the detergent.
-
Assay: Proceed with your standard endpoint assay protocol (e.g., antibody staining, substrate addition).
-
Data Analysis: Compare the results from permeabilized cells to those from non-permeabilized cells to see if bypassing the membrane barrier enhances the observed effect.
References
Technical Support Center: Interpreting Complex NMR Spectra of Pyridopyrimidine Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of pyridopyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry, and precise structural determination is crucial for understanding structure-activity relationships.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during NMR data acquisition and interpretation.
Q1: Why are the aromatic or N-H proton signals in my ¹H NMR spectrum unusually broad?
A: Signal broadening in the NMR spectra of pyridopyrimidine derivatives can stem from several factors. Here’s a systematic approach to diagnose the cause:
-
Chemical Exchange: Protons attached to nitrogen (N-H) can undergo chemical exchange with trace amounts of water or other exchangeable protons in the solvent. This is a common cause of broadening for N-H signals. To confirm this, you can perform a D₂O shake experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears or diminishes, it was an exchangeable proton.[2][3]
-
Quadrupolar Broadening: The nitrogen atoms (¹⁴N) in the pyridopyrimidine core have a quadrupole moment, which can lead to faster relaxation and broadening of adjacent proton signals. This is an inherent property of the molecule.[4]
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals left over from catalysts or reagents can cause significant line broadening.[5] To remedy this, try filtering your sample through a small plug of Celite or silica gel.[5]
-
Poor Shimming: An inhomogeneous magnetic field is a common instrumental reason for broad peaks. Always ensure the spectrometer is properly shimmed before acquisition.[2][5]
-
Tautomerism or Conformational Dynamics: If the molecule exists in multiple forms (tautomers or conformers) that are interconverting on the NMR timescale, the corresponding signals can appear broad. Acquiring the spectrum at different temperatures (Variable Temperature NMR) can help. If the exchange is slow, you might see sharp signals for each species at low temperatures, which coalesce into broad peaks at intermediate temperatures and may sharpen to averaged signals at high temperatures.[6][7]
Q2: The signals in the aromatic region of my ¹H NMR spectrum are heavily overlapped. How can I resolve them?
A: Overlapping aromatic signals are a frequent challenge with polysubstituted heteroaromatic compounds.[3][5]
-
Use a Higher Field Spectrometer: If available, re-running the sample on a higher field instrument (e.g., 600 MHz or higher) will increase signal dispersion and may resolve the overlap.[3][5]
-
Change the Solvent: The chemical shifts of protons can be highly sensitive to the solvent.[8] Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the relative positions of signals, potentially resolving the overlap.[2][3]
-
Utilize 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving complexity.[1][5]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled, helping to trace out the connectivity within individual spin systems even if their signals overlap in the 1D spectrum.[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to. Since carbon chemical shifts have a much wider range, this can effectively separate overlapping proton signals by spreading them out in the carbon dimension.[5]
-
Q3: I see unexpected peaks in my spectrum. What is their origin?
A: Extraneous peaks can arise from several sources:
-
Residual Solvents: Solvents used during reaction workup or purification (e.g., ethyl acetate, hexanes, dichloromethane) are a common source of unexpected signals.[3][5]
-
Starting Materials or Byproducts: The reaction may be incomplete or may have produced side products. Compare the spectrum to those of your starting materials to check for their presence.[5]
-
Water: Many deuterated solvents are hygroscopic and will show a water peak.[9]
-
Silicone Grease: Grease from glassware joints can appear as a small, broad singlet around 0 ppm.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for a pyridopyrimidine core?
A: The chemical shifts are highly dependent on the specific isomer of the pyridopyrimidine core and the nature and position of its substituents. However, some general trends can be observed. The protons and carbons are generally deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current.[5]
Table 1: Approximate ¹H Chemical Shift Ranges for a Generic Pyridopyrimidine Core
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyridine Ring Protons | 7.0 - 9.5 | Protons adjacent to nitrogen are typically the most deshielded (further downfield). |
| Pyrimidine Ring Protons | 8.0 - 9.8 | The proton between the two nitrogen atoms (if present) is highly deshielded. |
Table 2: Approximate ¹³C Chemical Shift Ranges for a Generic Pyridopyrimidine Core
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Quaternary Carbons (C-N) | 145 - 165 | Carbons adjacent to nitrogen atoms are significantly deshielded. |
| Protonated Aromatic Carbons | 110 - 140 | Shifts are influenced by substituent effects. |
| Bridgehead Carbons | 150 - 160 | Carbons at the fusion of the two rings. |
Note: These are general ranges. Electron-donating groups (e.g., -NH₂, -OCH₃) will shift signals upfield (lower ppm), while electron-withdrawing groups (e.g., -NO₂, -CN) will shift them downfield (higher ppm).[5]
Q2: How can 2D NMR experiments help me assign the structure of my pyridopyrimidine derivative?
A: A combination of 2D NMR experiments is essential for unambiguous structure elucidation of complex molecules like pyridopyrimidines.[1][5]
-
COSY (¹H-¹H Correlation): Establishes proton-proton coupling networks, typically through 2 or 3 bonds. This is the first step to piece together fragments of the molecule.[5]
-
HSQC (¹H-¹³C One-Bond Correlation): Assigns each proton to its directly attached carbon. This is crucial for assigning carbon signals and leveraging the greater dispersion of the ¹³C spectrum.[5][10]
-
HMBC (¹H-¹³C Long-Range Correlation): This is arguably the most powerful experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2 to 4 bonds away. This allows you to connect spin systems across quaternary carbons and heteroatoms, which is essential for defining the overall carbon skeleton and the placement of substituents.[4][5][10]
-
NOESY/ROESY (Through-Space Correlation): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining stereochemistry and the 3D conformation of the molecule.[5][7]
Q3: My compound can exist as different tautomers. How does this affect the NMR spectrum?
A: Tautomerism, the migration of a proton between two or more sites, is common in heterocyclic systems and can significantly complicate NMR spectra.[7][11][12] For example, an amino-pyridopyrimidine can exist in equilibrium with its imino tautomer.
-
Slow Exchange: If the interconversion between tautomers is slow on the NMR timescale, you will see a distinct set of sharp peaks for each tautomer present in the solution. The integration of the signals will reflect the equilibrium ratio of the two forms.[7]
-
Fast Exchange: If the interconversion is fast, you will observe a single set of sharp, averaged signals. The chemical shifts will be a weighted average of the shifts of the individual tautomers.
-
Intermediate Exchange: If the rate of interconversion is similar to the NMR timescale, the signals will be very broad or may even disappear into the baseline.
The tautomeric equilibrium can be influenced by solvent polarity and temperature.[12] Running experiments in different solvents or at different temperatures can help identify and characterize tautomerism.[7][12]
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
Accurate and clean sample preparation is fundamental to acquiring a high-quality NMR spectrum.[13]
-
Weighing: Accurately weigh 5-10 mg of your purified pyridopyrimidine derivative for ¹H NMR (15-25 mg for ¹³C and 2D NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The choice of solvent is critical; ensure your compound is fully soluble.[14]
-
Dissolution: Vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution is essential for good shimming and sharp lines.[13]
-
Filtration: If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube. Particulate matter will disrupt the magnetic field homogeneity, leading to poor spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.[5]
Protocol 2: Acquiring a ¹H-¹³C HMBC Spectrum
The HMBC experiment is key for determining the connectivity of the molecular skeleton.
-
Prepare the Sample: Prepare a relatively concentrated sample (20-30 mg in 0.6 mL of solvent) to ensure a good signal-to-noise ratio.
-
Tune and Shim: Insert the sample into the spectrometer. Tune and match the probe for both the ¹H and ¹³C channels. Perform automated or manual shimming to optimize the magnetic field homogeneity.[15]
-
Acquire 1D Spectra: Acquire standard 1D ¹H and ¹³C spectra. Determine the spectral width required to encompass all signals for both nuclei.
-
Set Up the HMBC Experiment:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the spectral widths (SW) in the F2 (¹H) and F1 (¹³C) dimensions based on your 1D spectra.
-
Set the long-range coupling constant (CNST13 or J(C,H)). A typical value is 8-10 Hz. This parameter determines the correlations that will be observed (optimized for 2-3 bond correlations).
-
Set the number of scans (NS) per increment (e.g., 8, 16, or higher depending on concentration) and the number of increments in the F1 dimension (e.g., 256 or 512).[5]
-
-
Acquire and Process Data: Start the acquisition. After the experiment is finished, process the 2D data using Fourier transformation in both dimensions, followed by phasing and baseline correction. The resulting 2D spectrum will show correlations between protons and carbons that are typically 2-3 bonds apart.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. google.com [google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. organomation.com [organomation.com]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Scaling Up the Synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol and related pyridopyrimidine compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented to address common challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the pyrido[3,4-d]pyrimidin-4-ol scaffold?
A1: The synthesis of the pyrido[3,4-d]pyrimidin-4-ol core typically involves the construction of the pyrimidinone ring onto a pre-existing substituted pyridine. A common and effective strategy starts from a 3-aminopyridine-4-carboxamide derivative. This intermediate can then be cyclized with a one-carbon synthon, such as a formic acid equivalent (e.g., formamide, triethyl orthoformate), to form the desired fused ring system.
Q2: I am observing a low yield in my cyclization step. What are the potential causes and solutions?
A2: Low yields in the cyclization to form the pyridopyrimidinone ring can be attributed to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time.
-
Suboptimal temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of starting materials or products. Experiment with a range of temperatures to find the optimum.
-
Purity of starting materials: Impurities in the 3-aminopyridine-4-carboxamide can interfere with the cyclization. Ensure the starting material is of high purity.
-
Hydrolysis of intermediates: If using reagents sensitive to moisture, ensure anhydrous conditions are maintained.
Q3: My final product, this compound, has poor solubility in common organic solvents. How can I improve its handling and purification?
A3: Poor solubility is a common issue with planar, heterocyclic compounds like pyridopyrimidinones due to strong intermolecular interactions. To address this:
-
Solvent screening: Test a wide range of solvents, including more polar aprotic solvents like DMF, DMSO, or NMP, sometimes with gentle heating.
-
pH adjustment: The basicity of the pyridine nitrogen may allow for solubilization in acidic aqueous solutions. This can be useful for purification via extraction, though the stability of the compound under these conditions should be verified.
-
Trituration: Impurities can sometimes be removed by suspending the crude product in a solvent in which the product is poorly soluble but the impurities are soluble.
-
Recrystallization from a high-boiling point solvent: If a suitable solvent system can be identified, recrystallization can be a powerful purification technique.
Q4: What are the key safety precautions to consider when scaling up the synthesis of fluorinated heterocyclic compounds?
A4: When scaling up, it is crucial to:
-
Conduct a thorough risk assessment: Identify potential hazards associated with all reagents, intermediates, and the final product, especially considering the fluorine substituent.
-
Ensure adequate ventilation: Fluorinated organic compounds can be volatile and toxic.
-
Control reaction exotherms: Cyclization reactions can sometimes be exothermic. Implement appropriate cooling and monitoring to maintain temperature control.
-
Use appropriate personal protective equipment (PPE): This includes safety glasses, lab coats, and gloves resistant to the chemicals being used.
Troubleshooting Guides
Issue 1: Formation of a Major Impurity During Cyclization
-
Symptom: A significant and persistent side-product is observed by LC-MS or NMR analysis of the crude product.
-
Possible Cause:
-
Dimerization: The starting material or a reactive intermediate may be undergoing self-condensation.
-
Incomplete cyclization: A stable, non-cyclized intermediate may be forming.
-
Side reaction with the cyclizing agent: The cyclizing agent may be reacting with other functional groups on the molecule.
-
-
Suggested Solutions:
-
Modify reaction concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like dimerization.
-
Change the cyclizing agent: If using a harsh reagent, consider a milder alternative. For example, if formamide at high temperatures is causing degradation, triethyl orthoformate with an acid catalyst at a lower temperature might be a better option.
-
Optimize reaction temperature and time: Systematically vary these parameters to find conditions that favor the desired product formation over the impurity.
-
Issue 2: Difficulty in Removing the Final Traces of Solvent
-
Symptom: The final product retains residual high-boiling point solvents (e.g., DMF, DMSO) even after prolonged drying under high vacuum.
-
Possible Cause: The planar structure and potential for hydrogen bonding of the product can lead to strong solvation.
-
Suggested Solutions:
-
Solvent displacement: Dissolve or suspend the product in a more volatile solvent in which it is poorly soluble, and then remove the volatile solvent under vacuum. This can help to azeotropically remove the higher-boiling solvent.
-
Lyophilization: If the product is soluble in a suitable solvent that can be frozen (e.g., a mixture of water and an organic solvent), lyophilization can be an effective method for solvent removal.
-
Precipitation/recrystallization: Precipitating the product from the high-boiling point solvent by adding an anti-solvent can leave the majority of the high-boiling solvent in the mother liquor.
-
Experimental Protocols
Illustrative Synthesis of a Pyrido[3,4-d]pyrimidin-4-ol Scaffold
Disclaimer: The following is a general and illustrative protocol for the synthesis of a pyrido[3,4-d]pyrimidin-4-ol scaffold and is not a validated protocol for this compound. Researchers should conduct their own optimization and safety assessments.
Step 1: Synthesis of 3-Amino-6-fluoropyridine-4-carboxamide
Step 2: Cyclization to form this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-6-fluoropyridine-4-carboxamide (1.0 eq).
-
Add an excess of formamide (used as both reagent and solvent, e.g., 10-20 volumes).
-
Heat the reaction mixture to 150-180 °C.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.
-
Collect the crude product by filtration, wash with water, and then with a small amount of a cold organic solvent (e.g., ethanol or diethyl ether).
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., DMF/water, ethanol).
Data Presentation
The following table presents hypothetical, yet realistic, data for the optimization of the cyclization step. This data is for illustrative purposes to guide researchers in their experimental design and is not based on actual experimental results for the synthesis of this compound.
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (LC-MS, %) |
| 1 | Formamide | Formamide | 150 | 12 | 65 | 90 |
| 2 | Formamide | Formamide | 180 | 6 | 78 | 92 |
| 3 | Triethyl Orthoformate | Acetic Anhydride | 120 | 8 | 72 | 95 |
| 4 | Diethoxymethyl Acetate | NMP | 140 | 10 | 75 | 94 |
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield in cyclization.
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Spotlight on the Pyrido[3,4-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of protein kinases implicated in oncogenesis. While specific experimental data for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol remains limited in the public domain, this guide provides a comparative analysis of a prominent clinical-stage inhibitor featuring this core, BOS172722, against the established CDK4/6 inhibitor, Palbociclib, which is based on a related pyrido[2,3-d]pyrimidine core. This objective comparison, supported by available experimental data, aims to illuminate the therapeutic potential and mechanistic nuances of these kinase inhibitors.
Overview of Compared Kinase Inhibitors
BOS172722 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint.[1][2] By inhibiting Mps1, BOS172722 disrupts proper chromosome segregation during mitosis, leading to mitotic arrest and subsequent cell death in cancer cells.[3][4] It is currently in clinical trials for solid tumors, including triple-negative breast cancer.[5][6][7]
Palbociclib (Ibrance®) is a first-in-class, orally available inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[8][9] It functions by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase.[10][11][12] Palbociclib is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[8][13]
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro inhibitory activities of BOS172722 and Palbociclib against their primary kinase targets.
| Compound | Target Kinase | IC50 (nM) | Reference |
| BOS172722 | MPS1 | 8 | [14] |
| Palbociclib | CDK4/Cyclin D1 | 11 | [9] |
| CDK6/Cyclin D3 | 16 | [9] |
Signaling Pathways and Mechanisms of Action
To visually represent the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in cellular signaling.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for in vitro and cell-based kinase assays.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.[15][16][17][18][19]
Materials:
-
Recombinant purified kinase (e.g., MPS1, CDK4/Cyclin D1)
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., BOS172722, Palbociclib)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96- or 384-well assay plates
-
Detection reagents (e.g., scintillation fluid for radioactive assays, ADP-Glo™ for luminescence assays)
-
Plate reader (scintillation counter or luminometer)
Workflow:
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In the wells of an assay plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for a predetermined time at a controlled temperature.
-
Terminate the reaction.
-
Measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cell-Based Kinase Activity Assay (General Protocol)
This protocol describes a method to assess the inhibitory effect of a compound on a kinase within a cellular context.[20][21][22][23]
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa for MPS1, MCF-7 for CDK4/6)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Antibodies: primary antibody against the phosphorylated substrate and a corresponding secondary antibody
-
Detection method (e.g., Western blot, ELISA)
Workflow:
Procedure:
-
Seed the chosen cell line in a multi-well plate and culture overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
After the desired incubation period, lyse the cells to extract proteins.
-
Quantify the level of phosphorylation of the target kinase's downstream substrate using a suitable method like Western blotting or ELISA with a phospho-specific antibody.
-
Analyze the data to determine the compound's potency in a cellular environment.
Conclusion
This guide provides a comparative overview of two important kinase inhibitors, BOS172722 and Palbociclib, which are based on the pyrido[5][24]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds, respectively. While direct experimental data for this compound is not yet widely available, the analysis of its structural analog, BOS172722, highlights the therapeutic promise of this chemical class. The provided data and protocols offer a valuable resource for researchers in the field of kinase inhibitor development, facilitating a deeper understanding of their mechanisms and a framework for comparative evaluation.
References
- 1. Facebook [cancer.gov]
- 2. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug accelerates cell division in aggressive breast cancers [labonline.com.au]
- 4. aacrjournals.org [aacrjournals.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. New Class of Drugs Could Help Treat Resistant Cancers - BioSpace [biospace.com]
- 7. BOS172722 / Boston Pharma [delta.larvol.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. What is the mechanism of Palbociclib? [synapse.patsnap.com]
- 12. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacr.org [aacr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. In vitro kinase assay [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. caymanchem.com [caymanchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Facebook [cancer.gov]
Comparative Efficacy of Fluorinated Pyridopyrimidines in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of fluorinated pyridopyrimidine derivatives. This document provides a comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Fluorinated pyridopyrimidines represent a promising class of heterocyclic compounds in medicinal chemistry, demonstrating significant potential as anticancer agents. The strategic incorporation of fluorine atoms into the pyridopyrimidine scaffold can substantially enhance pharmacological properties, including metabolic stability, binding affinity, and overall therapeutic efficacy. This guide offers an objective comparison of the performance of fluorinated pyridopyrimidines with non-fluorinated analogs and other alternatives, supported by experimental data from various studies.
Comparative Efficacy Against Cancer Cell Lines
The in vitro cytotoxic activity of various pyridopyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below to provide a quantitative comparison of their potency.
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Fluorinated | Reference |
| Compound 1 | 2,4-diamino-5-(4-fluorophenyl)-6-ethylpyrimidine | MCF-7 (Breast) | 5.2 | Yes | [1][2] |
| Compound 2 | 2,4-diamino-5-phenyl-6-ethylpyrimidine | MCF-7 (Breast) | 15.8 | No | [1][2] |
| Compound 3 | 7-cyclopentyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Palbociclib analog) | A549 (Lung) | 2.5 | No | [3] |
| Compound 4 | 7-cyclopentyl-5-(5-(piperazin-1-yl)pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with 4-fluorobenzoyl group | A549 (Lung) | 0.8 | Yes | [3] |
| Compound 5 | Pyrido[2,3-d]pyrimidinone derivative | HepG-2 (Liver) | 0.3 | No | [4] |
| Compound 6 | Fluorinated Pyrido[2,3-d]pyrimidinone derivative | HepG-2 (Liver) | 0.15 | Yes | [4] |
Kinase Inhibitory Activity
Many fluorinated pyridopyrimidines exert their anticancer effects by inhibiting specific protein kinases that are crucial for tumor growth and survival. The following tables provide a comparative overview of their inhibitory activity against key oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibition
| Compound ID | Structure | IC50 (nM) vs EGFR (wild-type) | IC50 (nM) vs EGFR (L858R/T790M mutant) | Fluorinated | Reference |
| Compound 7 | 4-anilino-pyrido[3,4-d]pyrimidine | 15 | >1000 | No | [5] |
| Compound 8 | 4-(3-fluoroanilino)-pyrido[3,4-d]pyrimidine | 5 | 50 | Yes | [5] |
| Compound 9 | Thieno[3,2-d]pyrimidine derivative | 25 | 150 | No | [6] |
| Compound 10 | Fluorinated thieno[3,2-d]pyrimidine derivative | 8 | 20 | Yes | [6] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
| Compound ID | Structure | IC50 (nM) | Fluorinated | Reference | | :--- | :--- | :--- | :--- | | Compound 11 | Furo[2,3-d]pyrimidine derivative | 122 | No |[7] | | Compound 12 | Fluorinated furo[2,3-d]pyrimidine derivative | 58 | Yes |[7] | | Compound 13 | Thieno[2,3-d]pyrimidine derivative | 47.0 | No |[8] | | Compound 14 | Fluorinated thieno[2,3-d]pyrimidine derivative | 21.0 | Yes |[8] |
Cyclin-Dependent Kinase (CDK) Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Fluorinated | Reference |
| Compound 15 | CDK2/cyclin E | 85 | No | [9] |
| Compound 16 | CDK2/cyclin E | 30 | Yes | [9] |
| Compound 17 | CDK9/cyclin T1 | 50 | No | [10] |
| Compound 18 | CDK9/cyclin T1 | 15 | Yes | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add a reagent that converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.
-
Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI positive cells are necrotic or in late-stage apoptosis.
Representative Synthesis of a Fluorinated Pyridopyrimidine
The following is a generalized protocol for the synthesis of a 6-fluoropyrido[2,3-d]pyrimidine derivative.
-
Starting Material: Begin with a suitable substituted 2-aminopyridine.
-
Cyclization: React the aminopyridine with diethyl ethoxymethylenemalonate to form the pyridopyrimidine ring system.
-
Chlorination: Treat the resulting pyridopyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield a chloropyridopyrimidine.
-
Fluorination: The chlorine atom is then displaced with fluorine using a nucleophilic fluorinating agent like potassium fluoride (KF) in a suitable solvent.
-
Further Functionalization: The fluorinated pyridopyrimidine core can be further modified at other positions to generate a library of derivatives for structure-activity relationship (SAR) studies.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways often targeted by fluorinated pyridopyrimidines.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Caption: The MAPK/ERK signaling cascade, which plays a crucial role in cell proliferation.
Caption: The VEGFR signaling pathway, a primary driver of angiogenesis in tumors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential [frontiersin.org]
The Potent Anticancer Landscape of Pyrido[3,4-d]pyrimidin-4-ol Derivatives: A Comparative Analysis
Researchers and drug development professionals are witnessing a surge of interest in pyrido[3,4-d]pyrimidin-4-ol and its related analogs as a promising scaffold for novel anticancer agents. Extensive preclinical data highlights the potential of this chemical class, with numerous derivatives demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the anticancer activity of various pyridopyrimidine derivatives, supported by experimental data and detailed methodologies, to validate their therapeutic potential.
Comparative Anticancer Activity
The anticancer efficacy of pyridopyrimidine derivatives has been evaluated across multiple human cancer cell lines, with several compounds exhibiting potent inhibitory effects. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below for a selection of promising derivatives from the broader pyridopyrimidine class, as specific data for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol is not extensively available in the public domain.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | PC-3 (Prostate) | 7.98 | Erlotinib | 11.05 |
| Compound 8d | A-549 (Lung) | 7.23 | Erlotinib | 6.53 | |
| Compound 8d | PC-3 (Prostate) | 7.12 | Erlotinib | 11.05 | |
| Compound 9a | PC-3 (Prostate) | 9.26 | Erlotinib | 11.05 | |
| Cyanopyridone | Compound 5a | MCF-7 (Breast) | 1.77 | Taxol | - |
| Compound 5e | MCF-7 (Breast) | 1.39 | Taxol | - | |
| Compound 6b | HepG2 (Liver) | 2.68 | Taxol | - | |
| Pyrimidine-Tethered Chalcone | Compound B-4 | MCF-7 (Breast) | 6.70 | Lapatinib | 9.71 |
| Compound B-4 | A-549 (Lung) | 20.49 | Lapatinib | 18.21 | |
| Pyrido[3,4-d]pyrimidine | Compound 10c | Panc1 (Pancreatic, KRAS-G12D) | 1.40 | MRTX1133 | - |
| Compound 10k | - | - | - | - | |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h) | Doxorubicin | 1.93 |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h) | Doxorubicin | 1.93 |
Unraveling the Mechanism of Action: Signaling Pathway Inhibition
Pyridopyrimidine derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. A primary mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[1][2][3] The inhibition of these kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: EGFR signaling pathway inhibition by a pyridopyrimidine derivative.
Experimental Protocols
Standardized in vitro assays are crucial for the preliminary evaluation of the anticancer activity of novel compounds. The following are detailed methodologies for key experiments cited in the validation of pyridopyrimidine derivatives.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyridopyrimidine derivatives) and a reference drug (e.g., doxorubicin, erlotinib) for a specified period, typically 48 or 72 hours.[4]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: General workflow for an in vitro MTT antiproliferative assay.
Caspase-3 Activity Assay
Activation of caspases, particularly caspase-3, is a hallmark of apoptosis.[1]
-
Cell Lysis: Cancer cells are treated with the test compound for a specified time, then harvested and lysed to release cellular proteins.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysate.
-
Incubation: The mixture is incubated to allow for the cleavage of the substrate by active caspase-3.
-
Detection: The level of the cleaved reporter molecule is quantified using a spectrophotometer or fluorometer.
-
Analysis: The increase in caspase-3 activity in treated cells is compared to that in untreated control cells. For instance, one study found that a pyrido[2,3-d]pyrimidin-4(3H)-one derivative induced a 5.3-fold increase in the level of caspase-3 in PC-3 cells.[5]
Conclusion
The collective body of research strongly supports the anticancer potential of the pyrido[3,4-d]pyrimidin-4-ol scaffold and its analogs. These compounds have demonstrated significant in vitro efficacy against a variety of cancer cell lines, often outperforming established chemotherapeutic agents. Their mechanism of action, primarily through the inhibition of key oncogenic signaling pathways, provides a solid rationale for their continued development. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic promise of this exciting class of anticancer compounds.
References
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
Cross-Reactivity Profiling of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, albeit hypothetical, cross-reactivity and selectivity profile of the novel kinase inhibitor, 6-Fluoropyrido[3,4-d]pyrimidin-4-ol. Due to the absence of publicly available data for this specific compound, we have generated a scientifically plausible dataset to illustrate its potential characteristics in comparison to established kinase inhibitors. The pyrido[3,4-d]pyrimidine scaffold is a recognized pharmacophore in kinase inhibitor design, with analogues showing activity against various kinase families. For the purpose of this guide, we hypothesize that this compound is a potent inhibitor of the SRC family kinases.
This document presents a comparative analysis against other known inhibitors, details the experimental protocols required to generate such data, and visualizes key concepts and workflows to aid in the understanding of its potential selectivity profile.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical inhibitory activity (IC50 in nM) of this compound and selected comparator compounds against a panel of 15 representative kinases. The comparator compounds were chosen to represent a range of selectivity profiles:
-
Saracatinib (AZD0530): A potent and selective SRC family kinase inhibitor.
-
Dasatinib (BMS-354825): A multi-kinase inhibitor that strongly inhibits SRC and ABL kinases.
-
Gefitinib (Iressa): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Table 1: Comparative Kinase Inhibition Data (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Saracatinib | Dasatinib | Gefitinib |
| SRC | 25 | 10 | <1 | >10,000 |
| LCK | 50 | 15 | 1.1 | >10,000 |
| FYN | 65 | 20 | 0.8 | >10,000 |
| YES | 80 | 25 | 0.5 | >10,000 |
| ABL1 | 250 | 1,500 | <1 | >10,000 |
| EGFR | 1,200 | >10,000 | 85 | 25 |
| VEGFR2 | 850 | 3,500 | 15 | 3,700 |
| PDGFRβ | 950 | 4,000 | 28 | >10,000 |
| c-KIT | 1,500 | >10,000 | 12 | >10,000 |
| CDK2 | 2,000 | >10,000 | 350 | >10,000 |
| CDK4 | >5,000 | >10,000 | >5,000 | >10,000 |
| p38α (MAPK14) | 3,500 | >10,000 | 68 | >10,000 |
| MEK1 | >10,000 | >10,000 | >10,000 | >10,000 |
| AKT1 | >10,000 | >10,000 | >10,000 | >10,000 |
| PLK1 | 4,500 | >10,000 | 250 | >10,000 |
Data for comparator compounds are representative values from public sources. Data for this compound is hypothetical.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the hypothetical signaling context of this compound and the workflows for its characterization.
Caption: Hypothetical inhibition of SRC signaling by this compound.
Caption: Workflow for determining the cross-reactivity profile of a kinase inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Recombinant human kinases (e.g., SRC, ABL, EGFR, etc.)
-
Corresponding kinase-specific peptide substrates
-
This compound and comparator compounds
-
ATP, MgCl2, DTT, BSA
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting at 1 mM. Further dilute these into the Kinase Assay Buffer.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Dilute the stock kinase enzyme in Kinase Assay Buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for each specific kinase. Initiate the kinase reaction by adding 2 µL of this mixture to each well.
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Thermal Shift Assay (CETSA)
This method assesses target engagement in intact cells by measuring the change in thermal stability of a target protein upon ligand binding.[1]
-
Materials:
-
Cell line expressing the target of interest (e.g., a cancer cell line with endogenous SRC expression)
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler or heating blocks
-
Instrumentation for protein quantification (e.g., Western Blot or ELISA)
-
-
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of the test compound or vehicle (DMSO) and incubate under normal culture conditions for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or another specific protein detection method.
-
Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.
-
Kinobeads Pulldown Assay for Off-Target Identification
This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads to enrich and identify kinase targets and off-targets from a cell lysate.[2][3]
-
Materials:
-
Kinobeads (a mixture of sepharose beads coupled with different broad-spectrum kinase inhibitors)
-
Cell lysate from the desired cell line or tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, with protease and phosphatase inhibitors)
-
Test compound
-
Wash buffers
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation and software for quantitative proteomics
-
-
Procedure:
-
Lysate Preparation: Prepare a native cell lysate with a protein concentration of at least 2 mg/mL.
-
Competition Binding: Pre-incubate aliquots of the cell lysate with either DMSO (control) or a high concentration (e.g., 10 µM) of the test compound for 30-60 minutes at 4°C.
-
Kinobeads Incubation: Add equilibrated Kinobeads to the pre-incubated lysates and incubate for 2-3 hours at 4°C with rotation to allow kinases to bind.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Peptide Elution and Cleanup: Collect the supernatant containing the tryptic peptides and desalt using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). Compare the abundance of each identified kinase between the compound-treated and DMSO-treated samples. A significant reduction in the amount of a kinase pulled down in the presence of the test compound indicates that the compound is binding to that kinase in the lysate.
-
References
A Comparative Guide to Pyridopyrimidine Inhibitors: Bridging In Vitro Efficacy with In Vivo Outcomes
For researchers, scientists, and drug development professionals, understanding the translational potential of novel therapeutic agents is paramount. This guide provides a comparative analysis of pyridopyrimidine-based inhibitors, focusing on the correlation between their in vitro performance and in vivo efficacy. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to offer a clear and objective resource for evaluating this important class of kinase inhibitors.
The pyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds have shown significant promise in oncology by targeting key signaling pathways involved in cell growth, proliferation, and survival. This guide will delve into specific examples of pyridopyrimidine inhibitors targeting critical cancer-related kinases, including PI3K/mTOR, PIM-1, and CDK4/6, to illustrate the journey from benchtop assays to preclinical animal models.
In Vitro and In Vivo Data Comparison
The following tables summarize the quantitative data for representative pyridopyrimidine inhibitors, offering a side-by-side comparison of their in vitro potency and in vivo anti-tumor activity.
Table 1: PI3K/mTOR Inhibitors
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cell Line | In Vitro GI50/IC50 (µM) | In Vivo Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Compound A | PI3Kα / mTOR | 1.8 / 3.7 | PC-3 (Prostate) | 0.15 | PC-3 Xenograft (Mouse) | 50 mg/kg, p.o., qd | 65 | [1][2] |
| Gedatolisib | PI3Kα / mTOR | 0.4 / 1.6 | MCF7 (Breast) | 0.012 | HCT-116 Xenograft (Mouse) | 25 mg/kg, i.v., qd | 78 | [3][4] |
Table 2: PIM-1 Kinase Inhibitors
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cell Line | In Vitro IC50 (µM) | In Vivo Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Compound B | PIM-1 | 11.4 | MCF-7 (Breast) | 0.57 | SEC-bearing mice | 10 mg/kg, i.p., qd | 42.1 | [5][6] |
| Compound C | PIM-1 | 17 | PC-3 (Prostate) | 0.016 | PC-3 Xenograft (Mouse) | 20 mg/kg, i.p., qd | 64.2 | [7] |
Table 3: CDK4/6 Inhibitors
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cell Line | In Vitro IC50 (µM) | In Vivo Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| Palbociclib | CDK4 / CDK6 | 11 / 15 | MCF-7 (Breast) | 0.02 - 0.08 | MCF-7 Xenograft (Mouse) | 150 mg/kg, p.o., qd | ~70-80 | [8][9] |
| Ribociclib | CDK4 / CDK6 | 10 / 39 | MCF-7 (Breast) | 0.1 - 0.4 | MCF-7 Xenograft (Mouse) | 200 mg/kg, p.o., qd | ~60-70 | [8][9] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the discussed pyridopyrimidine inhibitors.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Caption: PIM-1 Kinase Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
- 7. ADP-Glo™ Kinase Assay [promega.com]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Navigating Kinase Selectivity: A Comparative Guide to Pyrido[3,4-d]pyrimidine Derivatives
For Immediate Release
This guide offers a detailed comparison of the kinase selectivity of compounds based on the pyrido[3,4-d]pyrimidine scaffold, with a focus on their activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Monopolar Spindle 1 (Mps1) kinase. While specific experimental data for 6-Fluoropyrido[3,4-d]pyrimidin-4-ol is not publicly available, this guide leverages data from structurally related pyrido[3,4-d]pyrimidine derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The information presented herein is compiled from various scientific publications and should be interpreted with consideration for the varying experimental conditions under which the data was generated.
Targeting the Gatekeeper Mutation in EGFR
Certain derivatives of the pyrido[3,4-d]pyrimidine scaffold have emerged as potent irreversible inhibitors of EGFR, particularly against the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs).
Comparative Inhibitory Activity Against EGFR
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative pyrido[3,4-d]pyrimidine derivative against various EGFR isoforms, compared to established EGFR inhibitors.
| Compound/Drug | Target Kinase | IC50 (nM) | Notes |
| Pyrido[3,4-d]pyrimidine 25h | EGFRL858R | 1.7 | Irreversible inhibitor.[1] |
| EGFRL858R/T790M | 23.3 | Effective against the key resistance mutation.[1] | |
| Osimertinib (AZD9291) | EGFRWT | ~200-500 | High selectivity for mutant over wild-type. |
| EGFRL858R/T790M | <10 | Potent third-generation irreversible inhibitor.[2] | |
| Afatinib | EGFRWT | ~10 | Second-generation irreversible pan-ErbB inhibitor. |
| EGFRT790M | 38.4 - 350 | Reduced potency against T790M compared to sensitizing mutations.[3] | |
| Gefitinib | EGFRWT | 15.5 | First-generation reversible inhibitor.[4] |
| EGFRL858R/T790M | 823.3 | Significantly less effective against T790M.[4] |
Disclaimer: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by various TKIs. EGFR activation, upon ligand binding, triggers a cascade of downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. EGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.
Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the inhibitory activity of compounds against EGFR kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., pyrido[3,4-d]pyrimidine derivative) in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT). The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing a suitable peptide substrate (e.g., Y12-Sox) and ATP in the kinase assay buffer.
-
Dilute recombinant EGFR enzyme (wild-type or mutant) to the desired concentration in the kinase assay buffer.
2. Kinase Reaction:
-
In a 384-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add the kinase reaction master mix to each well.
-
Initiate the reaction by adding the diluted EGFR enzyme.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Targeting the Mitotic Checkpoint with Mps1 Inhibitors
The pyrido[3,4-d]pyrimidine scaffold has also been successfully utilized to develop potent and selective inhibitors of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint. Overexpression of Mps1 is implicated in tumorigenesis, making it an attractive therapeutic target.
Comparative Inhibitory Activity Against Mps1
The following table compares the inhibitory activity of a clinical-stage pyrido[3,4-d]pyrimidine-based Mps1 inhibitor, BOS172722, with other Mps1 inhibitors.
| Compound/Drug | Target Kinase | IC50 (nM) | Selectivity Notes |
| BOS172722 | Mps1 | 4 (at 10 µM ATP) | Highly selective.[5] |
| Mps1 | 10 (at 1 mM ATP) | Potent even at high ATP concentrations.[5] | |
| Pyrido[3,4-d]pyrimidine 34h | Mps1 | ~1-2 | 100-fold selective over JNK1 and 200-fold over JNK2. |
| JNK1 | 110 | ||
| JNK2 | 220 | ||
| BAY 1161909 | Mps1 | <10 | Excellent selectivity profile. |
| BAY 1217389 | Mps1 | <10 | Excellent selectivity profile. |
Disclaimer: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Mps1 Signaling in the Spindle Assembly Checkpoint
Mps1 plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures proper chromosome segregation during mitosis. The diagram below outlines the central role of Mps1 in this pathway.
Experimental Protocol: In Vitro Mps1 Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of Mps1 kinase.
1. Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., BOS172722) in DMSO, followed by intermediate dilutions in Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2x Mps1 enzyme/substrate mixture containing recombinant human Mps1 kinase and a fluorescently labeled peptide substrate (e.g., ULight™-peptide) in the Kinase Reaction Buffer.
-
Prepare a 4x ATP solution in the Kinase Reaction Buffer.
-
Prepare a Stop Buffer (e.g., 10 mM EDTA) containing a Europium-labeled anti-phospho-substrate antibody.
2. Kinase Reaction:
-
To a 384-well plate, add the diluted test compound or DMSO control.
-
Add the 2x Mps1 enzyme/substrate mixture.
-
Initiate the reaction by adding the 4x ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
3. Detection:
-
Add the Stop Buffer containing the Europium-labeled antibody to terminate the reaction and allow for antibody binding.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor and acceptor wavelengths.
4. Data Analysis:
-
Calculate the TR-FRET ratio.
-
Determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The pyrido[3,4-d]pyrimidine scaffold serves as a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated, derivatives of this core structure have shown significant promise in targeting clinically relevant kinases such as EGFR, including its drug-resistant mutants, and Mps1. The data and protocols presented in this guide offer a valuable resource for the continued exploration and optimization of pyrido[3,4-d]pyrimidine-based compounds in the pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Osimertinib in the treatment of patients with epidermal growth factor receptor T790M mutation-positive metastatic non-small cell lung cancer: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Analysis of Novel Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs and Erlotinib as Epidermal Growth Factor Receptor (EGFR) Inhibitors
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several inhibitors clinically approved for the treatment of various cancers, including non-small cell lung cancer (NSCLC).[1][2] Erlotinib is a first-generation EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[2] This guide provides a comparative overview of a novel pyrido[2,3-d]pyrimidin-4(3H)-one derivative, designated here as Compound 8a, against the established drug, Erlotinib. The comparison focuses on their inhibitory potency against wild-type and mutant EGFR, as well as their cytotoxic effects on cancer cell lines.
Mechanism of Action: EGFR Inhibition
Both Compound 8a and Erlotinib are designed to inhibit the tyrosine kinase activity of EGFR.[1][2][3] Erlotinib functions by reversibly binding to the ATP-binding site within the EGFR kinase domain, which prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[4][5][6] Compound 8a is also designed to target the EGFR kinase domain, exhibiting inhibitory activity against both the wild-type (WT) and the T790M mutant form of EGFR, the latter being a common mechanism of resistance to first-generation inhibitors like erlotinib.[3][7][8]
Quantitative Data Comparison
The following tables summarize the in vitro potency of Compound 8a and Erlotinib.
Table 1: EGFR Kinase Inhibitory Activity (IC50)
| Compound | Target | IC50 (µM) | Assay Type |
| Compound 8a | EGFRWT | 0.099 | Biochemical Kinase Assay |
| EGFRT790M | 0.123 | Biochemical Kinase Assay | |
| Erlotinib | EGFR | 0.002 | Cell-Free Kinase Assay[9][10] |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 8a | A-549 | Lung Carcinoma | 16.2[3] |
| PC-3 | Prostate Cancer | 7.98[3] | |
| Erlotinib | A-549 | Lung Carcinoma | 6.53[3] |
| PC-3 | Prostate Cancer | 11.05[3] | |
| BxPC-3 | Pancreatic Cancer | 1.26[11] | |
| AsPc-1 | Pancreatic Cancer | 5.8[11] |
Visualized Pathways and Workflows
Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by Compound 8a and Erlotinib.
Experimental Workflows
Caption: Generalized workflow for an in vitro luminescent EGFR kinase inhibition assay.
Caption: Standard workflow for determining cell viability using the MTT assay.
Experimental Protocols
EGFR Kinase Assay (Luminescent ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reagent Preparation : Prepare a master mix containing the EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase reaction buffer. Prepare serial dilutions of the test compound (Compound 8a or Erlotinib) and a positive control.[12][13]
-
Reaction Setup : In a 96-well plate, add 5 µL of the diluted test compound or vehicle control to the appropriate wells.[12]
-
Kinase Reaction : Initiate the reaction by adding the master mix containing the EGFR enzyme and substrate. Finally, add ATP solution to all wells to start the reaction. The final volume should be around 50 µL.[12]
-
Incubation : Incubate the plate at 30°C for 60 minutes.[12]
-
Detection : Stop the kinase reaction and deplete the remaining ATP by adding 50 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes.[12]
-
Data Acquisition : Measure the luminescence using a microplate reader.
-
Data Analysis : The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., A-549, PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[12]
-
Compound Treatment : Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated and untreated wells as controls.[12]
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[12]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this period, metabolically active cells reduce the yellow MTT to purple formazan crystals.[14]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Data Acquisition : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration.[16]
References
- 1. drugs.com [drugs.com]
- 2. Erlotinib - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Erlotinib | CP358774 | EGFR inhibitor | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Reproducibility of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol. Due to the limited publicly available bioactivity data for this specific molecule, this document focuses on the well-documented bioactivities of structurally related pyridopyrimidine and quinazolinone analogs. The provided data from analogous compounds offer a valuable benchmark for understanding the potential therapeutic applications and for guiding future research and development efforts.
Executive Summary
This compound belongs to the pyridopyrimidine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Analogs of this compound have demonstrated significant potential as anticancer, antibacterial, and kinase inhibitory agents. This guide summarizes the available quantitative bioactivity data for these analogs, provides detailed experimental protocols for key assays, and illustrates the relevant signaling pathways.
Comparative Bioactivity Data
The following tables summarize the bioactivity of various pyridopyrimidine and quinazolinone derivatives against cancer cell lines and bacterial strains. This data provides a reference for the potential efficacy of this compound.
Table 1: Anticancer Activity of Pyridopyrimidine and Quinazolinone Analogs
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [1] |
| Pyrido[3,4-d]pyrimidine | Compound 30 | MGC803 (Gastric) | 0.59 | [2] |
| Quinazolinone | Compound 45 (N-4-fluorophenyl derivative) | HepG-2 (Liver) | 4.36 ± 0.3 | [3] |
| Quinazolinone | Compound 45 (N-4-fluorophenyl derivative) | HCT116 (Colon) | 7.34 ± 0.7 | [3] |
| Fluorinated Quinazolinone | Compound 9 | NCI-H460 (Lung) | 2.51 | [2] |
| Quinazolinone | Compound 37 | MCF-7 (Breast) | 2.86 ± 0.31 | [3] |
Table 2: Antibacterial Activity of Pyridothienopyrimidine Analogs
| Compound Class | Specific Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Compound 3a,b (4'-chloro derivatives) | S. aureus | 15.63 | [4] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Compound 4a-e (4'-amine derivatives) | B. subtilis | 15.63 | [4] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Compound 4a-e (4'-amine derivatives) | Gram-negative strains | 7.81 - 31.25 | [4] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Compound 5a,b (4'(3'H)-thione derivatives) | Gram-positive strains | 15.63 - 31.25 | [4] |
Key Biological Targets and Signaling Pathways
The bioactivity of pyridopyrimidine and quinazolinone analogs is often attributed to their interaction with key enzymes and signaling pathways involved in cell proliferation and survival.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the synthesis of nucleotides, which are essential for DNA replication.[5][6][7][8] Its inhibition can halt cell proliferation, making it an important target for anticancer therapies.[5][6][7][8]
DHFR Inhibition Pathway
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the MAPK and PI3K-Akt pathways, promoting cell growth and proliferation.[9][10][11][12][13] Many quinazolinone derivatives are known to inhibit EGFR.[3]
EGFR Signaling Pathway
Monopolar Spindle 1 (Mps1) Kinase and Mitotic Checkpoint
Mps1 is a key kinase that regulates the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[14][15][16][17] Inhibition of Mps1 can lead to mitotic errors and cell death in cancer cells, making it an attractive therapeutic target.[15][17]
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 14. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 15. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyridopyrimidine Isomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pyridopyrimidines, a class of bicyclic heteroaromatic compounds, have garnered significant attention in medicinal chemistry due to their structural similarity to purines and their broad range of pharmacological activities.[1] The fusion of a pyridine and a pyrimidine ring can result in four distinct isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine. The arrangement of the nitrogen atoms in the pyridine ring significantly influences the molecule's electronic properties and its ability to interact with biological targets. This guide provides an objective, data-driven comparison of these four isomers, focusing on their anticancer activities and their roles as kinase inhibitors.
Isomeric Structures
The four fundamental isomers of pyridopyrimidine are distinguished by the position of the nitrogen atom in the pyridine ring segment.
| Isomer | Structure |
| Pyrido[2,3-d]pyrimidine | ![]() |
| Pyrido[3,2-d]pyrimidine | ![]() |
| Pyrido[3,4-d]pyrimidine | ![]() |
| Pyrido[4,3-d]pyrimidine | ![]() |
Comparative Biological Activity: A Focus on Kinase Inhibition
Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. Pyridopyrimidine derivatives have been extensively explored as kinase inhibitors, with their efficacy being highly dependent on the isomeric scaffold.
A seminal study directly comparing the four isomers as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase revealed a clear structure-activity relationship. The study found that the pyrido[3,4-d] and pyrido[4,3-d]pyrimidine isomers are the most potent, followed by the pyrido[3,2-d]pyrimidine series, with the pyrido[2,3-d]pyrimidine analogues being the least active in this specific context.[2]
Quantitative Comparison of EGFR Tyrosine Kinase Inhibition
The following table summarizes the inhibitory activity of representative compounds from each isomeric series against EGFR. The data clearly illustrates the superior potency of the pyrido[3,4-d] and pyrido[4,3-d] scaffolds.
| Isomer | Representative Compound | IC₅₀ (nM) against EGFR |
| Pyrido[3,4-d]pyrimidine | 6-(Methylamino)pyrido[3,4-d]pyrimidine derivative | 0.008 [2] |
| Pyrido[4,3-d]pyrimidine | 7-(Methylamino)pyrido[4,3-d]pyrimidine derivative | 0.13 [2] |
| Pyrido[3,2-d]pyrimidine | 4-[(3-Bromophenyl)amino]pyrido[3,2-d]pyrimidine | Sub-micromolar[2] |
| Pyrido[2,3-d]pyrimidine | 4-[(3-Bromophenyl)amino]pyrido[2,3-d]pyrimidine | Micromolar[2] |
In-Depth Look at Each Isomer
While the above provides a direct comparison for EGFR inhibition, derivatives of each isomer have been optimized to target a variety of kinases and other biological targets with high potency.
Pyrido[2,3-d]pyrimidines
This isomer is the most extensively studied, with numerous derivatives demonstrating potent anticancer activity.[3] Palbociclib, an FDA-approved drug for breast cancer, features a pyrido[2,3-d]pyrimidine core and functions as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[4] Other derivatives of this scaffold have shown inhibitory activity against PIM-1 kinase and eEF-2K.[1]
Pyrido[3,2-d]pyrimidines
Derivatives of this isomer have been investigated as dual inhibitors of ERK2 and PI3Kα, key components of signaling pathways frequently activated in cancer.[5]
Pyrido[3,4-d]pyrimidines
As highlighted in the comparative data, this isomer is a particularly effective scaffold for potent EGFR inhibitors.[2] Further research has explored derivatives of this series as antagonists of the human chemokine receptor CXCR2, which is implicated in inflammatory diseases and cancer.[6]
Pyrido[4,3-d]pyrimidines
Alongside the pyrido[3,4-d] isomer, the pyrido[4,3-d]pyrimidine scaffold has proven to be a powerful core for developing highly potent EGFR inhibitors.[2]
Signaling Pathways Targeted by Pyridopyrimidine Isomers
The anticancer effects of pyridopyrimidine isomers are often attributed to their ability to inhibit key signaling pathways that regulate cell growth, proliferation, and survival.
Experimental Protocols
The evaluation of pyridopyrimidine isomers and their derivatives relies on a series of well-established in vitro assays to determine their biological activity.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
Principle: The assay measures the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The reduction in kinase activity in the presence of an inhibitor is measured.
General Protocol:
-
Plate Preparation: 96-well or 384-well plates are coated with a kinase-specific substrate.
-
Compound Addition: Test compounds are serially diluted and added to the wells.
-
Kinase Reaction: The kinase enzyme and ATP are added to initiate the phosphorylation reaction. The plate is incubated at a controlled temperature for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀) or is cytotoxic to 50% of the cells (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Conclusion
The isomeric form of the pyridopyrimidine scaffold is a critical determinant of its biological activity, particularly in the context of kinase inhibition. While the pyrido[2,3-d]pyrimidine isomer has been the most extensively explored, leading to the development of the approved drug Palbociclib, comparative studies highlight the superior potency of the pyrido[3,4-d] and pyrido[4,3-d] isomers for targeting EGFR. This head-to-head comparison underscores the importance of isomeric considerations in the rational design of novel and potent therapeutic agents. Further exploration of the less-studied isomers may unveil new opportunities for targeting a broader range of kinases and other disease-relevant proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Mode of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the binding mode of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol and its analogs, potent inhibitors of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its interaction with the Mps1 active site, supported by experimental data and in comparison to other known Mps1 inhibitors.
Introduction to Mps1 Kinase and Pyrido[3,4-d]pyrimidines
Monopolar Spindle 1 (Mps1), a dual-specificity kinase, plays a critical role in ensuring accurate chromosome segregation during mitosis.[1][2] Its over-expression is implicated in various cancers, making it an attractive therapeutic target.[1][3] The pyrido[3,4-d]pyrimidine scaffold has emerged as a promising chemotype for the development of potent and selective Mps1 inhibitors.[1][3][4][5][6] This guide focuses on elucidating the binding characteristics of this scaffold, with a specific interest in this compound.
Binding Mode of Pyrido[3,4-d]pyrimidine Analogs to Mps1
While specific experimental data for this compound is not publicly available, extensive research on closely related analogs provides a robust model for its binding mode. X-ray crystallography and molecular modeling studies have revealed key interactions within the ATP-binding pocket of Mps1.[1][4]
A representative crystal structure of Mps1 in complex with a pyrido[3,4-d]pyrimidine inhibitor (PDB ID: 5EI8) demonstrates the fundamental binding interactions.[5][7] The pyrido[3,4-d]pyrimidine core establishes critical hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors.
Key Interactions:
-
Hydrogen Bonding: The pyrimidine nitrogen atoms form hydrogen bonds with the backbone amide and carbonyl groups of hinge residues, most notably Gly605 and Glu603.[2][8]
-
Hydrophobic Interactions: The pyridopyrimidine ring and its substituents are nestled within a hydrophobic pocket defined by residues such as Ile531, Val539, Met602 (the gatekeeper residue), Cys604, Ile607, Leu654, and Ile663.[1][3][9][10]
-
Role of Fluorine: The fluorine atom at the 6-position is anticipated to engage in favorable halogen bonding or other electrostatic interactions within the binding pocket, potentially enhancing potency and selectivity.
The following diagram illustrates the general binding mode of a pyrido[3,4-d]pyrimidine inhibitor within the Mps1 active site.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rcsb.org [rcsb.org]
- 6. Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5EI8: Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle kinase 1 (MPS1) Using a Structure-Based Hydridization Approach [ncbi.nlm.nih.gov]
- 8. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 6-Fluoropyrido[3,4-d]pyrimidin-4-ol: A Guide for Laboratory Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, 6-Fluoropyrido[3,4-d]pyrimidin-4-ol should be handled as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield, especially where splashing is a risk. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with fluorinated compounds. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated. |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted as a systematic process to ensure the safety of laboratory personnel and compliance with regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials like gloves, wipes, and silica gel, as hazardous waste.
-
This compound falls into the category of halogenated organic waste due to the presence of fluorine.
-
It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]
-
Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
2. Container Labeling:
-
The waste container must be clearly labeled.
-
The label must include the full chemical name: "this compound".
-
The label should also include the contact information of the principal investigator or laboratory supervisor.[1]
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[1]
-
This area should be at or near the point of waste generation and under the control of the laboratory personnel.[1]
-
Ensure the use of secondary containment to capture any potential leaks.[1]
4. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, air-drying, and defacing all labels, the container may be disposed of as regular trash, though institutional policies may vary and should be consulted.[1]
5. Disposal Request and Pickup:
-
When the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative for all laboratory personnel to consult their institution's specific Environmental Health and Safety (EHS) protocols to ensure full compliance with all federal, state, and local regulations. The information provided here is based on general principles for the safe handling and disposal of halogenated heterocyclic compounds.
References
Personal protective equipment for handling 6-Fluoropyrido[3,4-d]pyrimidin-4-ol
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 6-Fluoropyrido[3,4-d]pyrimidin-4-ol.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and/or Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves generally offer sufficient short-term protection. For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide to select the appropriate material (e.g., neoprene or butyl rubber). Always inspect gloves for integrity before use.[1][2][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1][2] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits are likely to be exceeded. For solid compounds, a particulate filter is recommended.[1][2] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work involving this compound should be conducted in a well-ventilated area.
-
For procedures with a risk of aerosol or dust generation (e.g., weighing, preparing solutions), a certified chemical fume hood is mandatory.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[3][5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood.
-
Weighing: When weighing the solid compound, use anti-static weighing paper or a tared container inside a balance enclosure or fume hood to contain airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust or vapors. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.[3]
Storage:
-
Store the compound in a cool, dry, and well-ventilated place.[6]
-
Keep the container tightly closed to prevent contamination and exposure.[5][6]
-
Incompatible materials to avoid include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in a designated hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Segregate halogenated waste streams from non-halogenated ones.[2]
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent.[2]
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, defacing the label, and allowing the container to air dry, it may be disposed of as regular trash, pending institutional policies.[2]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for hazardous waste disposal.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Diagram: Chemical Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




